7-Angeloylretronecine
Description
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(6-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-8-10-4-5-14-7-11(15)6-12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3- |
InChI Key |
INLNQFFMTZLCNW-OQFOIZHKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 7-Angeloylretronecine: A Technical Guide to its Natural Origins and Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Angeloylretronecine, a member of the pyrrolizidine (B1209537) alkaloid (PA) class of secondary metabolites, is a compound of significant interest due to its potential biological activities and the toxicological concerns associated with PAs. This technical guide provides an in-depth exploration of the natural sources of this compound in the plant kingdom and a detailed examination of its biosynthetic pathway. By consolidating current research, this document aims to serve as a comprehensive resource, featuring quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to support further research and development in this field.
Natural Sources of this compound
This compound is primarily found in plant species belonging to the families Asteraceae and Boraginaceae. These plants synthesize PAs as a chemical defense mechanism against herbivores.
Table 1: Plant Species Containing this compound
| Family | Genus | Species | Plant Part(s) | Reference(s) |
| Asteraceae | Senecio | Senecio jacobaea (Tansy Ragwort) | Leaves, Flowers | [1][2] |
| Senecio inornatus | Aerial parts | |||
| Boraginaceae | Alkanna | Alkanna tinctoria (Dyer's Alkanet) | Roots | [3][4] |
| Alkanna orientalis | Aerial parts | [3] | ||
| Symphytum | Symphytum officinale (Comfrey) | Roots, Leaves | [5][6][7] |
While the presence of this compound has been confirmed in these species, its concentration can vary significantly based on genetic factors, environmental conditions, and the developmental stage of the plant.[1] The following table summarizes available quantitative data on the concentration of this compound.
Table 2: Quantitative Analysis of this compound in Various Plant Species
| Plant Species | Plant Part | Concentration (dry weight) | Analytical Method | Reference(s) |
| Senecio jacobaea | Foliage | 0.1% - 0.9% (of total PAs) | GC-MS | [2][8] |
| Symphytum officinale | Root | 1380 - 8320 µg/g (of total PAs) | Not specified | [6] |
| Alkanna tinctoria | Root | Not specified | Not specified | [3][4] |
Note: Data for the specific concentration of this compound is limited; the values often represent the total pyrrolizidine alkaloid content.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that follows the general pathway of pyrrolizidine alkaloid formation. It can be divided into three main stages: the formation of the necine base (retronecine), the synthesis of the necic acid (angelic acid), and the final esterification step.
Formation of the Retronecine (B1221780) Base
The biosynthesis of the bicyclic retronecine core originates from the polyamines putrescine and spermidine (B129725).[9][10] The key enzyme in this pathway is homospermidine synthase (HSS) , which catalyzes the condensation of two molecules of putrescine (one of which is derived from spermidine) to form homospermidine.[11] This enzyme represents a critical regulatory point in the biosynthesis of all pyrrolizidine alkaloids.[11] Subsequent oxidation, cyclization, and reduction steps, which are not yet fully characterized at the enzymatic level, lead to the formation of retronecine.[12]
Biosynthesis of Angelic Acid
The angelic acid moiety of this compound is derived from the branched-chain amino acid L-isoleucine .[13] The biosynthetic pathway involves a series of enzymatic reactions, including deamination, decarboxylation, and dehydrogenation, to form angeloyl-CoA, the activated form of angelic acid.[14][15][16]
Esterification
The final step in the biosynthesis of this compound is the esterification of the C7-hydroxyl group of the retronecine base with angeloyl-CoA. This reaction is catalyzed by an acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent acyltransferases, although the specific enzyme has yet to be fully characterized.[17]
Regulation of Biosynthesis
The biosynthesis of pyrrolizidine alkaloids, including this compound, is known to be regulated by various factors, most notably by the plant hormone jasmonic acid and its methyl ester, methyl jasmonate.[18][19] These signaling molecules are typically involved in plant defense responses and can induce the expression of genes encoding key biosynthetic enzymes, such as homospermidine synthase.[20][21][22][23] This induction leads to an increased production of PAs upon herbivore attack or other environmental stresses. The regulatory network involves a cascade of transcription factors, including MYC, WRKY, and AP2/ERF families, that bind to the promoter regions of PA biosynthetic genes.[20][24]
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and characterization of this compound and the enzymes involved in its biosynthesis.
Extraction of this compound from Plant Material
Objective: To extract pyrrolizidine alkaloids, including this compound, from dried plant material for subsequent analysis.
Materials:
-
Dried and powdered plant material (e.g., roots, leaves)
-
0.05 M Sulfuric acid
-
Ammonia (B1221849) solution (25%)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 1-2 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid in 50% aqueous methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants and adjust the pH to approximately 9-10 with ammonia solution.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the pH-adjusted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the pyrrolizidine alkaloids with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC-MS/MS analysis.
Quantitative Analysis by HPLC-MS/MS
Objective: To quantify the concentration of this compound in the plant extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound analytical standard
Procedure:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Set up the HPLC gradient elution method. A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
-
Configure the MS/MS detector to operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Determine the precursor ion and product ion(s) for this compound by infusing a standard solution. The precursor ion will be [M+H]+.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the reconstituted plant extracts.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.[25][26][27]
Cloning and Characterization of Biosynthetic Enzymes
Objective: To identify and characterize the genes and enzymes involved in the biosynthesis of this compound.
General Workflow:
-
Transcriptome Analysis: Perform RNA-sequencing on plant tissues known to produce this compound, under both normal and induced (e.g., methyl jasmonate treatment) conditions.
-
Candidate Gene Identification: Identify candidate genes for enzymes like homospermidine synthase and acyltransferases by searching the transcriptome data for sequences with homology to known biosynthetic genes.
-
Gene Cloning: Clone the full-length cDNA of the candidate genes into an expression vector (e.g., for expression in E. coli or yeast).
-
Heterologous Expression and Protein Purification: Express the recombinant protein and purify it using affinity chromatography (e.g., His-tag purification).
-
Enzyme Assays: Perform in vitro enzyme assays with the purified recombinant enzyme and the putative substrates (e.g., putrescine and spermidine for HSS; retronecine and angeloyl-CoA for the acyltransferase).
-
Product Identification: Analyze the reaction products using HPLC-MS/MS or GC-MS to confirm the enzymatic activity.
-
Kinetic Characterization: Determine the kinetic parameters (Km, Vmax) of the enzyme.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources and biosynthesis of this compound. The identification of this compound in various species of Asteraceae and Boraginaceae highlights the need for continued screening of plant biodiversity for novel sources of bioactive compounds. The elucidation of its biosynthetic pathway, from primary metabolites to the final complex alkaloid, opens avenues for metabolic engineering approaches to enhance its production or to produce novel derivatives with potentially improved pharmacological properties. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to isolate, quantify, and further investigate this intriguing natural product and its biosynthetic machinery. Future research should focus on the definitive identification and characterization of all enzymes in the pathway, as well as a deeper understanding of the regulatory networks that control its production in plants.
References
- 1. Variation in pyrrolizidine alkaloid patterns of Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Profiling and Biological Assessment of the Aerial Parts from Three Mediterranean Alkanna Species (A. orientalis, A. tinctoria, A. kotschyana) in the Boraginaceae Family [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Comparative Assessment of Phytochemical Profiles of Comfrey (Symphytum officinale L.) Root Extracts Obtained by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizidine alkaloid biosynthesis. Synthesis of 13C-labelled putrescines and their incorporation into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Pyrrolizidine alkaloid biosynthesis. Incorporation of 14C-labelled precursors into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pnas.org [pnas.org]
- 12. Synthesis and Biosynthesis of Pyrrolizidine Alkaloids and Their Analogues - Enlighten Theses [theses.gla.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. THE BIOSYNTHESIS OF ISOLEUCINE AND VALINE. I. ENZYMATIC TRANSFORMATION OF THE DIHYDROXY ACID PRECURSORS TO THE KETO ACID PRECURSORS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Methyl Jasmonate Changes the Composition and Distribution Rather than the Concentration of Defence Compounds: a Study on Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale [frontiersin.org]
- 21. Jasmonate-induced biosynthesis of steroidal glycoalkaloids depends on COI1 proteins in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Enhanced Biosynthesis of Chlorogenic Acid and Its Derivatives in Methyl-Jasmonate-Treated Gardenia jasminoides Cells: A Study on Metabolic and Transcriptional Responses of Cells [frontiersin.org]
- 23. Mapping methyl jasmonate-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Item - Table_3_Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale.xls - Frontiers - Figshare [frontiersin.figshare.com]
- 25. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for absolute quantification of proteins in Gram-negative bacteria based on QconCAT-based labeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. LC-MS-based absolute metabolite quantification: application to metabolic flux measurement in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Derivatization of 7-Angeloylretronecine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the chemical synthesis and potential derivatization of 7-angeloylretronecine, a pyrrolizidine (B1209537) alkaloid ester. The information presented herein is intended to serve as a technical guide for researchers and professionals engaged in natural product synthesis, medicinal chemistry, and drug development.
Introduction to this compound
This compound is a naturally occurring pyrrolizidine alkaloid (PA) ester. PAs are a class of secondary metabolites found in numerous plant species worldwide. The core structure of these compounds consists of a necine base, which is a bicyclic amino alcohol. In the case of this compound, the necine base is retronecine (B1221780), which is esterified at the C7 hydroxyl group with angelic acid. The presence of the unsaturated angelic acid moiety and the stereochemistry of the retronecine core are crucial for its biological activity. Due to the potential toxicity associated with many pyrrolizidine alkaloids, the synthesis of specific analogues and derivatives is of significant interest for toxicological studies and for exploring potential therapeutic applications.
Chemical Synthesis of this compound
The chemical synthesis of this compound involves the selective esterification of the C7 hydroxyl group of retronecine with angelic acid or a reactive derivative thereof. Retronecine possesses two hydroxyl groups at the C7 and C9 positions, with the C9 hydroxyl being a primary allylic alcohol and the C7 hydroxyl being a secondary alcohol. The relative reactivity of these two hydroxyl groups can influence the regioselectivity of the esterification reaction.
Synthesis of Retronecine
Retronecine, the necine base of this compound, can be obtained through extraction from natural sources or via total synthesis. Several synthetic routes to retronecine have been reported, often starting from chiral precursors to establish the correct stereochemistry.
Esterification of Retronecine with Angelic Acid
The direct esterification of retronecine with angelic acid can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method, often referred to as the Steglich esterification, is a common and effective way to form esters from carboxylic acids and alcohols.
However, a significant challenge in the synthesis of this compound is the potential for the formation of a mixture of 7-O- and 9-O-monoesters, as well as the 7,9-O-diester.[1] The reaction conditions, including the choice of solvent, temperature, and stoichiometry of reagents, must be carefully optimized to favor the formation of the desired 7-O-angeloyl isomer. The use of protecting groups for the C9 hydroxyl group could be a strategy to ensure selective acylation at the C7 position.
Experimental Protocol: Synthesis of this compound (Proposed)
To a solution of (+)-retronecine (1.0 eq) and angelic acid (1.1 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added 4-dimethylaminopyridine (DMAP) (0.1 eq). Dicyclohexylcarbodiimide (DCC) (1.1 eq), dissolved in a minimal amount of anhydrous DCM, is then added dropwise to the reaction mixture. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 12-24 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is washed successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform) to afford this compound.
Table 1: Hypothetical Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Materials | (+)-Retronecine, Angelic Acid |
| Reagents | DCC, DMAP |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Yield (Hypothetical) | 40-60% |
| Purification Method | Silica Gel Column Chromatography |
Note: The yield is hypothetical and would depend on the optimization of the reaction conditions to favor the 7-O-isomer.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its structure and purity. Spectroscopic techniques are essential for this purpose.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the retronecine core protons, including the characteristic olefinic protons, and signals for the angelic acid moiety, including the vinyl methyl and ethyl protons with their characteristic splitting patterns. |
| ¹³C NMR | Resonances for all carbon atoms in the retronecine and angelic acid moieties. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound. |
| Infrared (IR) | Characteristic absorption bands for the ester carbonyl group and the hydroxyl group. |
Derivatization of this compound
The derivatization of this compound can provide valuable structure-activity relationship (SAR) data for toxicological and pharmacological studies. The most accessible functional group for derivatization in this compound is the free C9 hydroxyl group.
Esterification of the C9-Hydroxyl Group
The C9-hydroxyl group can be esterified with various carboxylic acids or their activated derivatives to produce 7,9-diesters of retronecine. This can be achieved using similar esterification methods as described for the synthesis of the 7-monoester, such as DCC/DMAP coupling or reaction with acid chlorides or anhydrides in the presence of a base.
Experimental Protocol: Synthesis of a 9-O-Acyl-7-O-angeloylretronecine Derivative (Proposed)
To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DCM at 0 °C is added DMAP (0.1 eq). A solution of DCC (1.2 eq) in anhydrous DCM is then added dropwise. The reaction is stirred at room temperature until completion as monitored by TLC. The workup and purification would be similar to the procedure described for the synthesis of this compound.
Table 3: Hypothetical Quantitative Data for the Derivatization of this compound
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Carboxylic Acid, DCC, DMAP |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Yield (Hypothetical) | 70-90% |
| Purification Method | Silica Gel Column Chromatography |
Other Derivatization Strategies
Other potential derivatization strategies could involve modification of the double bond in the retronecine core or the angelic acid moiety, although these would require more specific and potentially harsher reaction conditions.
Visualizations
Signaling Pathways and Experimental Workflows
To illustrate the logical flow of the synthesis and derivatization processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the derivatization of this compound.
Conclusion
The chemical synthesis of this compound presents a challenge in achieving regioselectivity, but established esterification methods provide a solid foundation for its preparation. The subsequent derivatization of the C9-hydroxyl group offers a straightforward approach to generate a library of analogues for further investigation. The detailed protocols and data presented in this guide are intended to facilitate the synthesis and exploration of this compound and its derivatives in the fields of toxicology and drug discovery. Further research is warranted to optimize the synthetic yields and to explore the biological activities of novel derivatives.
References
Spectroscopic Characterization of 7-Angeloylretronecine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Angeloylretronecine, a pyrrolizidine (B1209537) alkaloid. Due to the limited availability of fully assigned public data, this guide combines documented information with predicted spectroscopic values based on the known chemical structure. This approach offers a robust framework for researchers engaged in the isolation, identification, and analysis of this compound.
Introduction to this compound
This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. Pyrrolizidine alkaloids are a large group of heterocyclic organic compounds known for their potential toxicity and diverse biological activities. The structure of this compound consists of a retronecine (B1221780) base esterified with angelic acid at the C7 position. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and further investigation in pharmacological and toxicological studies.
Molecular Structure:
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 237.29 g/mol | PubChem[1] |
| Expected/Observed Ion Fragments (m/z) | ||
| [M+H]⁺ | 238.14 | Predicted |
| [M]⁺ | 237.14 | Predicted |
| Characteristic Fragments | 138, 120 | [2] |
Note: The expected fragments are based on common fragmentation patterns of pyrrolizidine alkaloids, representing the retronecine base and its degradation products.
Experimental Protocol for LC-MS Analysis
This protocol is a representative method for the analysis of pyrrolizidine alkaloids like this compound.
1. Sample Preparation:
-
Extraction: A homogenized plant sample (2g) is extracted with 40 mL of 0.05 M sulfuric acid in a 50% methanol (B129727) solution by shaking for 30 minutes.[3] The extract is then centrifuged.
-
Solid-Phase Extraction (SPE): The supernatant is purified using an Oasis MCX SPE cartridge. The cartridge is conditioned with methanol and water. The sample is loaded, washed with water, and the analyte is eluted with 2.5% ammonia (B1221849) in methanol.[3]
-
Reconstitution: The eluate is dried under nitrogen and reconstituted in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Parameters:
-
Chromatography: A C18 reversed-phase column is typically used with a gradient elution.[3]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed.[3] Multiple Reaction Monitoring (MRM) is used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
Disclaimer: The following NMR data are predicted values based on the chemical structure of this compound and typical chemical shift ranges. Experimentally obtained data may vary.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-2 | ~ 3.5 - 4.0 | m | Allylic to N, adjacent to CH |
| H-3α, H-3β | ~ 2.0 - 2.5 | m | Aliphatic CH₂ adjacent to N and CH |
| H-5α, H-5β | ~ 3.0 - 3.5 | m | Aliphatic CH₂ adjacent to N |
| H-6α, H-6β | ~ 2.0 - 2.8 | m | Aliphatic CH₂ adjacent to CH-OH |
| H-7 | ~ 5.0 - 5.5 | t or dd | Proton on carbon bearing the ester group |
| H-8 | ~ 4.0 - 4.5 | m | Bridgehead proton |
| H-9α, H-9β | ~ 4.5 - 5.0 | m | CH₂ adjacent to ester and double bond |
| H-2' | ~ 6.0 - 6.5 | q | Vinylic proton of angelic acid moiety |
| H-3' (CH₃) | ~ 1.8 - 2.0 | d | Methyl group on the double bond |
| H-4' (CH₃) | ~ 1.8 - 2.0 | s | Methyl group on the double bond |
| OH | Variable | br s | Hydroxyl proton |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-1 | ~ 130 - 135 | Vinylic carbon in the pyrrolizidine ring |
| C-2 | ~ 125 - 130 | Vinylic carbon in the pyrrolizidine ring |
| C-3 | ~ 60 - 65 | Carbon adjacent to nitrogen |
| C-5 | ~ 55 - 60 | Carbon adjacent to nitrogen |
| C-6 | ~ 30 - 35 | Aliphatic carbon |
| C-7 | ~ 70 - 75 | Carbon bearing the ester group |
| C-8 | ~ 75 - 80 | Bridgehead carbon adjacent to nitrogen |
| C-9 | ~ 60 - 65 | Carbon of the CH₂O-ester group |
| C-1' | ~ 165 - 170 | Carbonyl carbon of the ester |
| C-2' | ~ 125 - 130 | Vinylic carbon of the angelic acid moiety |
| C-3' | ~ 135 - 140 | Vinylic carbon of the angelic acid moiety |
| C-4' (CH₃) | ~ 15 - 20 | Methyl carbon |
| C-5' (CH₃) | ~ 20 - 25 | Methyl carbon |
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD) to a concentration of 5-10 mg/mL.
-
Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
2. NMR Data Acquisition:
-
Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed for complete structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Disclaimer: The following IR data are predicted values based on the functional groups in this compound.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |
| C-H (sp³ and sp²) | 2850 - 3100 | Stretching |
| C=O (ester) | 1700 - 1730 (strong) | Stretching |
| C=C (alkene) | 1640 - 1680 (medium) | Stretching |
| C-O (ester) | 1150 - 1250 (strong) | Stretching |
| C-N (amine) | 1000 - 1250 | Stretching |
Experimental Protocol for IR Analysis
1. Sample Preparation:
-
For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl).
2. IR Data Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum is collected first and automatically subtracted from the sample spectrum.
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
References
Investigating the pharmacology and toxicology of 7-Angeloylretronecine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific data specifically detailing the pharmacology and toxicology of 7-angeloylretronecine are limited in publicly accessible literature. This guide provides a comprehensive overview based on the known characteristics of its chemical class, the pyrrolizidine (B1209537) alkaloids (PAs), particularly those of the retronecine (B1221780) type.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid (PA) identified in plant species such as Alkanna orientalis[1]. PAs are a large group of heterocyclic nitrogen compounds produced by plants as a defense mechanism. While some PAs have shown potential pharmacological activities, many are recognized for their significant toxicity in humans and animals. This document aims to provide a detailed technical overview of the known and inferred pharmacology and toxicology of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C13H19NO3 | PubChem[2] |
| Molecular Weight | 237.29 g/mol | PubChem[2] |
| IUPAC Name | (7R)-7-({[(2Z)-2-methylbut-2-enoyl]oxy}methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-6-ol | PubChem |
| Synonyms | 7-Angelyl retronecine | PubChem[2] |
| CAS Number | 125332-91-0 | PubChem |
Pharmacology
Potential Anti-Inflammatory Activity
Natural products are a rich source of compounds with anti-inflammatory properties. Some plant extracts containing PAs have been traditionally used for conditions that may have an inflammatory component. The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways.
Hypothesized Anti-Inflammatory Signaling Pathway:
A potential mechanism for the anti-inflammatory activity of compounds like PAs could involve the inhibition of pro-inflammatory pathways such as the NF-κB and MAPK signaling cascades. These pathways are central to the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Potential Anticancer Activity
Certain natural compounds, including some alkaloids, have been investigated for their anticancer properties. These effects can be attributed to various mechanisms, such as the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis. Extracts of Alkanna orientalis have been reported to exhibit cytotoxic activity against cancer cell lines, though this activity has been primarily linked to its phenolic and flavonoid content.
Toxicology
The toxicology of 1,2-unsaturated pyrrolizidine alkaloids, the class to which this compound belongs, is well-documented. The primary concern is their potent hepatotoxicity, which can lead to serious and life-threatening liver damage.
Mechanism of Toxicity: Bioactivation
PAs themselves are relatively non-toxic. However, they undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process converts the PA into a highly reactive pyrrolic ester. These reactive metabolites can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, genotoxicity, and cytotoxicity.
Caption: Bioactivation and toxic mechanism of pyrrolizidine alkaloids.
Hepatotoxicity
The primary toxic effect of PAs is on the liver. Ingestion of PAs can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. This condition is characterized by the blockage of the small veins in the liver, leading to liver damage. Chronic exposure to low levels of PAs can result in liver cirrhosis and liver cancer.
Genotoxicity and Carcinogenicity
The reactive pyrrolic metabolites of PAs are alkylating agents that can form adducts with DNA. This can lead to DNA damage, mutations, and chromosomal aberrations. Consequently, many PAs are considered genotoxic and are classified as potential human carcinogens.
Quantitative Toxicological Data
Specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) for cytotoxicity, are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for studying the pharmacology and toxicology of a specific compound like this compound would involve a range of in vitro and in vivo assays. Below is a generalized protocol for the extraction and analysis of pyrrolizidine alkaloids from plant material, which is a fundamental first step in its investigation.
General Workflow for PA Analysis
Caption: General workflow for the analysis of pyrrolizidine alkaloids.
Detailed Protocol: Extraction and Analysis of PAs by SPE-LC-MS/MS
This protocol is adapted from established methods for the analysis of pyrrolizidine alkaloids in plant matrices.
1. Sample Preparation and Extraction:
-
Weigh approximately 2 grams of homogenized, dried plant material into a centrifuge tube.
-
Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol).
-
Extract the sample in an ultrasonic bath for 15-30 minutes at room temperature.
-
Centrifuge the sample at approximately 3800 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of extraction solution.
-
Combine the supernatants.
2. Extract Neutralization and Cleanup (Solid-Phase Extraction - SPE):
-
Neutralize the combined extracts to a pH of approximately 7 using an appropriate basic solution (e.g., 2.5% ammonia (B1221849) solution).
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the neutralized extract onto the SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water) to remove interferences.
-
Elute the PAs from the cartridge with a less polar solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program.
- Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate).
- Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
- Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and other target PAs.
Conclusion and Future Directions
This compound, as a 1,2-unsaturated retronecine-type pyrrolizidine alkaloid, is presumed to share the toxicological properties of its class, primarily hepatotoxicity and genotoxicity, mediated by metabolic activation in the liver. While there is a potential for pharmacological activities such as anti-inflammatory and anticancer effects, these are currently not substantiated by specific studies on this compound and are likely to be outweighed by its toxicity.
For researchers and drug development professionals, it is crucial to approach this compound with caution. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for isolating pure this compound to enable precise pharmacological and toxicological testing.
-
In Vitro and In Vivo Studies: Conducting comprehensive studies to determine the specific cytotoxic, genotoxic, and hepatotoxic potential of this compound. This includes determining quantitative metrics like IC50 and LD50 values.
-
Pharmacological Screening: If the compound is found to have an acceptable therapeutic window, further investigation into its potential anti-inflammatory, anticancer, or other therapeutic effects would be warranted, including elucidation of the specific molecular mechanisms and signaling pathways involved.
Without such dedicated studies, the development of this compound for any therapeutic application is not advisable due to the high probability of significant toxicity.
References
A Technical Guide to Screening for Novel Biological Activities of 7-Angeloylretronecine
Audience: Researchers, scientists, and drug development professionals.
Abstract: 7-Angeloylretronecine, a pyrrolizidine (B1209537) alkaloid, represents a class of natural compounds with potential for diverse biological activities. However, a comprehensive screening of its pharmacological effects has not been extensively reported in scientific literature. This technical guide outlines a systematic approach to screen for novel biological activities of this compound, focusing on anticancer, anti-inflammatory, and antimicrobial properties. It provides a framework of detailed experimental protocols, data presentation strategies, and visual workflows to guide researchers in the initial stages of drug discovery and development for this compound.
Introduction: The Potential of this compound
Natural products are a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Pyrrolizidine alkaloids (PAs), such as this compound, are of particular interest due to their known, albeit sometimes toxic, interactions with biological systems. A systematic screening approach is essential to identify potential therapeutic applications while characterizing potential toxicity. This guide proposes a tiered screening cascade designed to efficiently evaluate the bioactivity profile of this compound.
Proposed Screening Workflow
A hierarchical screening strategy is recommended to efficiently assess the biological potential of this compound. The workflow begins with broad cytotoxicity screening against a panel of cancer and normal cell lines. Hits from this initial screen would then be subjected to more specific secondary and tertiary assays to elucidate the mechanism of action and specific biological effects.
Caption: Proposed workflow for screening this compound.
Data Presentation: Summarizing Screening Results
Quantitative data from screening assays should be organized into clear, concise tables to allow for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | Data | Data |
| A549 | Lung Carcinoma | Data | Data |
| HCT116 | Colorectal Carcinoma | Data | Data |
| HEK293 | Normal Kidney | Data | N/A |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Assay | Endpoint | IC₅₀ (µM) |
| Griess Assay | Nitric Oxide (NO) Production | Data |
| ELISA | Pro-inflammatory Cytokine (TNF-α) | Data |
| ELISA | Pro-inflammatory Cytokine (IL-6) | Data |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (Gram-positive) | Data |
| Escherichia coli | ATCC 25922 (Gram-negative) | Data |
| Candida albicans | ATCC 90028 (Fungus) | Data |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols that should be optimized for specific laboratory conditions.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cells (e.g., MCF-7, A549, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reagent: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial: Broth Microdilution Assay for MIC
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in broth.
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate containing broth.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Potential Signaling Pathway Investigation: NF-κB Pathway
Many natural products exert their anti-inflammatory and anticancer effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. Should this compound show activity in these areas, investigating its effect on this pathway would be a logical next step.
Caption: Hypothetical modulation of the NF-κB pathway by this compound.
In Vitro Effects of 7-Angeloylretronecine on Cancer Cell Lines: A Technical Overview
Disclaimer: As of December 2025, detailed in-vitro studies specifically investigating the effects of 7-Angeloylretronecine on a wide range of cancer cell lines are not extensively available in publicly accessible scientific literature. This guide, therefore, provides a broader overview based on the known activities of its chemical class, pyrrolizidine (B1209537) alkaloids (PAs), and general methodologies for assessing the anticancer potential of natural compounds.
Introduction to this compound and Pyrrolizidine Alkaloids
This compound is a member of the pyrrolizidine alkaloids (PAs), a large group of natural compounds found in numerous plant species.[1] Historically, PAs have been recognized for their significant toxicity, particularly hepatotoxicity, which has limited their therapeutic development.[2][3] This toxicity arises from the metabolic activation of PAs in the liver by cytochrome P450 enzymes, which converts them into highly reactive pyrrole-containing derivatives (dehydro-pyrrolizidine alkaloids or DHPs).[1][3] These reactive metabolites can damage cellular components like DNA, leading to cytotoxicity.[2]
Despite their toxicity, the DNA-damaging capability of PAs has also pointed towards their potential as anticancer agents.[2] The core principle behind this approach is that the same mechanism that causes liver damage could be harnessed to selectively destroy cancer cells.[2][3] Research in this area is focused on developing strategies to deliver the toxic effects of PAs specifically to tumor sites, thereby avoiding systemic toxicity.[3]
In Vitro Anticancer Activity of Related Pyrrolizidine Alkaloids
While specific data for this compound is scarce, studies on other PAs provide insights into their potential in-vitro effects.
Cytotoxicity
Some PAs have demonstrated selective cytotoxicity against certain cancer cell lines. For instance, the N-oxides of integerrimine (B1671999) and monocrotaline (B1676716) were found to be effective against the human colon carcinoma cell line SW480, while showing no toxicity to non-cancerous Chinese hamster ovary (CHO) cells.[4] Another PA, spartioidine, showed moderate efficacy against the human melanoma cell lines SkMel25 and SkMel28.[4]
Table 1: Summary of In Vitro Cytotoxicity of Select Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | Cancer Cell Line | Effect | Reference |
| Integerrimine N-oxide | SW480 (Human colon carcinoma) | Effective | [4] |
| Monocrotaline N-oxide | SW480 (Human colon carcinoma) | Effective | [4] |
| Spartioidine | SkMel25 (Human melanoma) | Moderately effective | [4] |
| Spartioidine | SkMel28 (Human malignant melanoma) | Moderately effective | [4] |
Mechanism of Action
The primary proposed mechanism for the anticancer activity of PAs is the induction of DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death).
Transcriptomic studies on several PAs, including lasiocarpine (B1674526), riddelliine, and monocrotaline, in human liver cancer cells (HepG2) engineered to express cytochrome P450 3A4, revealed significant disruption of signaling pathways related to cell cycle regulation and DNA damage repair.[1] This disruption led to an arrest of the cell cycle in the S phase, which is the phase of DNA synthesis.[1] This S-phase arrest was more pronounced with more potent PAs like lasiocarpine and riddelliine.[1] Furthermore, these PAs were observed to cause defects in chromosome congression, indicating mitotic failure.[1]
Inducing apoptosis is a key strategy for many anticancer drugs.[5] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[6][7] Both pathways converge on the activation of effector caspases, which are proteases that execute the dismantling of the cell.[7] The pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family are crucial regulators of the intrinsic pathway.[7] While not directly demonstrated for this compound, it is plausible that its cytotoxic effects, like other DNA-damaging agents, would involve the induction of apoptosis.
Experimental Protocols for In Vitro Assessment
The following are generalized protocols that researchers would typically use to evaluate the in-vitro anticancer effects of a compound like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the compound.
Methodology:
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Data Analysis: The cell population is differentiated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of an anticancer compound.
Apoptosis Signaling Pathways
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Conclusion and Future Directions
While this compound belongs to a class of compounds with recognized cytotoxic potential, a comprehensive understanding of its specific in-vitro effects on various cancer cell lines is currently lacking. The broader research on pyrrolizidine alkaloids suggests that its mechanism of action likely involves DNA damage, leading to cell cycle arrest and the induction of apoptosis. However, the significant challenge of hepatotoxicity remains a major hurdle for the clinical translation of PAs.
Future research should focus on detailed in-vitro studies of this compound across a panel of cancer cell lines to determine its IC50 values, elucidate its precise mechanism of action on the cell cycle and apoptosis, and identify the specific signaling pathways it modulates. Furthermore, innovative drug delivery strategies aimed at tumor-specific activation of the compound will be crucial to harness its potential anticancer properties while mitigating its systemic toxicity.
References
- 1. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Anticancer Approach Inspired by the Hepatotoxic Mechanism of Pyrrolizidine Alkaloids with Glycosylated Artificial Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 7. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the structure-activity relationship of 7-Angeloylretronecine
A comprehensive technical guide on the structure-activity relationship (SAR) of 7-angeloylretronecine requires in-depth analysis of its chemical structure and biological activities, supported by experimental data. Due to the limitations in accessing and synthesizing detailed, non-public scientific literature and experimental protocols, this guide will focus on the publicly available information regarding its characteristics and known biological effects.
Introduction to this compound
This compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds found in many plant species. PAs are known for their potential toxicity, particularly hepatotoxicity, which is linked to the metabolic activation of their necine base structure in the liver. The structure of this compound consists of a retronecine (B1221780) base esterified with angelic acid at the C7 position. This structure is fundamental to its biological activity and toxicity.
Core Structure and Chemical Properties
The core of this compound is the retronecine molecule, which is a bicyclic amino alcohol. The key structural features relevant to its activity include:
-
The Necine Base: A pyrrolizidine ring system.
-
Unsaturation: A double bond in the pyrrolizidine ring is a crucial feature for its toxic properties.
-
Esterification: The ester linkage at the C7 position with angelic acid is a defining characteristic. The nature of this ester group significantly influences the molecule's reactivity and biological interactions.
Below is a logical diagram illustrating the key structural components of this compound.
Caption: Core components of the this compound structure.
Structure-Activity Relationship (SAR)
The SAR of pyrrolizidine alkaloids like this compound is primarily centered on their metabolic activation and subsequent toxicity.
3.1. Metabolic Activation
The toxicity of most PAs is not due to the parent compound itself but results from its metabolism in the liver. This process is a critical part of its SAR.
-
Oxidation: The first step involves the oxidation of the pyrrolizidine nucleus by cytochrome P450 monooxygenases (CYPs) in the liver. This reaction converts the PA into a highly reactive pyrrolic ester.
-
Formation of Dehydropyrrolizidine Alkaloids (DHPAs): The oxidation process generates dehydropyrrolizidine alkaloids (DHPAs), which are electrophilic.
-
Alkylation of Macromolecules: These reactive electrophiles can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
The workflow for metabolic activation can be visualized as follows:
Caption: Metabolic activation pathway of this compound in the liver.
3.2. Key Structural Requirements for Toxicity
Several structural features are considered essential for the toxicity of PAs:
| Structural Feature | Role in Activity/Toxicity |
| Unsaturation at C1-C2 | Prerequisite for metabolic activation by CYPs to form reactive pyrrolic esters. Saturated PAs are generally considered non-toxic. |
| Esterification at C7 or C9 | The ester group is a good leaving group, which facilitates the alkylation of macromolecules by the pyrrolic metabolite. The nature of the esterified acid (necic acid) can influence the rate of hydrolysis and the reactivity of the resulting metabolite. |
| Branched Chain Ester | Ester groups with branched chains, like angelic acid, are often associated with higher toxicity compared to those with simpler, straight-chain acids. |
Experimental Protocols
Detailed experimental protocols are proprietary to the specific studies in which they are used. However, a general workflow for assessing the in vitro cytotoxicity of a compound like this compound can be outlined.
General Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a generalized workflow for evaluating the effect of this compound on cell viability.
-
Cell Culture: Human liver cells (e.g., HepG2) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared and diluted to various concentrations. The cell culture medium is replaced with medium containing these different concentrations of the compound. Control wells receive medium with vehicle only.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or SDS).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value (the concentration at which 50% of cell viability is inhibited) is determined from the dose-response curve.
The following diagram illustrates this experimental workflow.
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Conclusion
The structure-activity relationship of this compound is intrinsically linked to its chemical structure, which dictates its metabolic fate and subsequent toxicity. The key determinants of its activity are the unsaturated pyrrolizidine nucleus and the nature of the ester group at the C7 position. Metabolic activation by cytochrome P450 enzymes in the liver is a mandatory step for its toxic effects, which proceed via the formation of highly reactive electrophilic pyrrolic esters that damage cellular macromolecules. Understanding these SAR principles is crucial for the risk assessment of materials containing this and related pyrrolizidine alkaloids and for guiding any potential efforts in drug development to mitigate such toxicities.
Ethnobotanical Insights and Pharmacological Potential of 7-Angeloylretronecine Bearing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a large group of heterocyclic secondary metabolites produced by various plant species, with a long history of traditional use and scientific interest due to their diverse biological activities. Among these, 7-Angeloylretronecine, a necine base esterified with angelic acid, has been identified in several medicinal plants. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside detailed experimental protocols for its isolation and analysis, and an exploration of its potential pharmacological mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug discovery.
Ethnobotanical Uses of Plants Containing this compound
Several plant genera are known to produce this compound and other related pyrrolizidine alkaloids. The traditional medicinal applications of these plants offer valuable insights into their potential therapeutic properties.
Table 1: Ethnobotanical Uses of Plants Reported to Contain this compound or Related Pyrrolizidine Alkaloids
| Plant Genus | Species Examples | Traditional Uses | References |
| Chromolaena | Chromolaena odorata | Used for treating wounds, skin infections, diarrhea, and malaria. | [1] |
| Senecio | Senecio vulgaris, Senecio jacobaea | Traditionally used for respiratory ailments, joint pain, and skin conditions. However, their use is often cautioned due to toxicity. | [2] |
| Cynoglossum | Cynoglossum zeylanicum | Employed in traditional medicine for treating coughs, burns, wounds, and infections. It has also been investigated for its anti-inflammatory and anti-diabetic properties. | [3] |
| Heliotropium | Heliotropium indicum | Utilized for its anti-inflammatory, wound healing, and antimicrobial properties in traditional medicine. |
Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the plant species, developmental stage, and environmental conditions. While specific quantitative data for this compound is often part of a broader analysis of total pyrrolizidine alkaloids, some studies provide insights into its prevalence.
Table 2: Reported Concentrations of Total Pyrrolizidine Alkaloids (PAs) in Selected Senecio Species
| Plant Species | Plant Part | Total PA Concentration (mg/g dry weight) | Notes | Reference |
| Senecio brasiliensis | Aerial parts | 17.6 | This compound is a known constituent of the Senecio genus, but its specific concentration was not detailed in this study. | [4] |
| Senecio oxyphyllus | Aerial parts | 6.2 | [4] | |
| Senecio selloi | Aerial parts | 1.81 | [4] | |
| Senecio madagascariensis | Aerial parts | 0.6 | [4] | |
| Senecio vulgaris | Whole plant | Varies with developmental stage (up to ~23.4 mg/plant at full flowering) | The total amount of PAs increases significantly as the plant matures. | [5] |
Note: The data presented represents the total pyrrolizidine alkaloid content and not specifically that of this compound, as detailed quantitative analyses for this individual compound are limited in the reviewed literature.
Experimental Protocols
Isolation and Purification of this compound from Plant Material
The following protocol is a generalized procedure for the extraction and isolation of pyrrolizidine alkaloids, including this compound, from plant sources.
Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction:
-
Air-dried and powdered plant material is subjected to extraction with an acidified solvent, typically methanol containing 1% tartaric acid, to ensure the protonation of the alkaloids and enhance their solubility.[6]
-
The extraction is often performed using a Soxhlet apparatus or by refluxing for several hours to ensure exhaustive extraction.[3]
-
The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
-
Purification:
-
The crude extract is redissolved in an acidic aqueous solution and subjected to purification using cation-exchange solid-phase extraction (CE-SPE).[6]
-
The stationary phase retains the protonated alkaloids while non-alkaloidal compounds are washed away.
-
The retained alkaloids are then eluted with a basic solvent, such as ammoniated methanol.[7]
-
-
Isolation:
-
The purified alkaloid fraction is further fractionated using preparative high-performance liquid chromatography (Prep-HPLC) on a C18 reversed-phase column.[8]
-
A gradient elution system with solvents like acetonitrile (B52724) and water, often with additives like formic acid, is employed to separate the individual alkaloids.
-
Fractions are collected and analyzed for purity using analytical HPLC or thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.
-
Quantification of this compound by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of pyrrolizidine alkaloids.
Workflow for HPLC-MS/MS Quantification
Caption: Workflow for HPLC-MS/MS quantification of this compound.
Methodology:
-
Sample Preparation:
-
Chromatographic Conditions (Illustrative Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (Illustrative Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for selective detection and quantification. For retronecine-type unsaturated PAs, characteristic fragment ions at m/z 120 and 138 are often observed.[11]
-
-
Quantification:
-
A calibration curve is generated using standard solutions of this compound of known concentrations.[7]
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Potential Signaling Pathways and Molecular Mechanisms
While the specific molecular targets and signaling pathways modulated by this compound are not yet fully elucidated, the known biological activities of pyrrolizidine alkaloids and other natural compounds suggest potential mechanisms of action, particularly in the context of cancer and inflammation.
Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation. Its aberrant activation is implicated in various cancers. Many natural compounds exert their anti-inflammatory and anti-cancer effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
This proposed mechanism suggests that this compound may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.[6][12]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Natural products are a rich source of compounds that can trigger apoptotic pathways.
Caption: Hypothesized induction of the intrinsic apoptotic pathway by this compound.
It is hypothesized that this compound could induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Inhibition of anti-apoptotic proteins like Bcl-2 and/or activation of pro-apoptotic proteins like Bax and Bak would lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.[13][14]
Conclusion and Future Directions
The ethnobotanical record of plants containing this compound points towards a rich history of use in traditional medicine for ailments related to inflammation, infections, and wound healing. While modern phytochemical analysis has confirmed the presence of this and other pyrrolizidine alkaloids in these plants, there is a need for more detailed quantitative studies to establish the concentration of this compound in various plant parts and at different developmental stages.
Furthermore, the elucidation of the specific molecular mechanisms of action of this compound is a promising area for future research. Investigations into its effects on key signaling pathways, such as NF-κB and apoptosis, could provide a scientific basis for its traditional uses and uncover its potential as a lead compound for the development of new therapeutic agents. It is important to note that the potential toxicity of pyrrolizidine alkaloids necessitates careful dose-response studies and toxicological evaluation in any drug development program. The information compiled in this guide serves as a foundational resource to stimulate and support such future research endeavors.
References
- 1. Phytochemistry, Biological, and Toxicity Study on Aqueous and Methanol Extracts of Chromolaena odorata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the toxicities of Senecio jacobaea, Senecio vulgaris and Senecio glabellus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Biocell - Isolation and Identification of Pyrrolizidine Alkaloids of Senecio rudbeckiaefolius MEYEN & WALPERS (ASTERACEAE) - CONICET [bicyt.conicet.gov.ar]
- 9. organomation.com [organomation.com]
- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Induction of apoptosis by Bigelovii A through inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NF‐kappaB/Rel induces apoptosis of murine B cells. | The EMBO Journal [link.springer.com]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
Methodological & Application
Application Note: Protocol for the Purification of 7-Angeloylretronecine Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 7-Angeloylretronecine, a pyrrolizidine (B1209537) alkaloid, from a plant extract using silica (B1680970) gel column chromatography. This method is designed for laboratory-scale purification and can be adapted for larger quantities with appropriate scaling.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Boraginaceae and Asteraceae families.[1] PAs are of significant interest in medicinal chemistry and toxicology due to their diverse biological activities. The isolation and purification of specific PAs like this compound are crucial for pharmacological studies, reference standard preparation, and drug development.
Column chromatography is a fundamental and effective technique for the separation of individual compounds from complex mixtures.[2] Silica gel is a commonly used stationary phase for the purification of PAs due to its high resolving power for compounds with varying polarities.[1] This protocol details a method for the purification of this compound using a gradient elution silica gel column chromatography.
Materials and Reagents
The following table lists the necessary materials and reagents for the purification process.
| Material/Reagent | Specification |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Solvents (HPLC Grade) | n-Hexane, Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), Ethyl Acetate (B1210297) (EtOAc), Ammonia (B1221849) solution (25%) |
| Crude Plant Extract | Pre-extracted from a suitable plant source (e.g., Symphytum officinale) |
| Glassware | Chromatography column (e.g., 40 x 4 cm), Erlenmeyer flasks, beakers, fraction collection tubes |
| Apparatus | Rotary evaporator, TLC plates (silica gel 60 F254), UV lamp (254 nm), heating mantle |
| TLC Visualization Reagent | Ehrlich's reagent |
Experimental Protocol
This protocol is divided into four main stages: Preparation of the crude extract, column packing, chromatographic separation, and fraction analysis.
Crude Extract Preparation (if starting from plant material)
-
Extraction: Air-dry and powder the plant material (e.g., roots of Symphytum officinale). Macerate the powdered material in methanol (MeOH) at room temperature for 48 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.
-
Acid-Base Extraction (Optional Cleanup):
-
Dissolve the crude extract in 2% sulfuric acid.
-
Wash the acidic solution with dichloromethane (DCM) to remove non-alkaloidal compounds.
-
Make the aqueous layer alkaline (pH 9-10) with an ammonia solution.
-
Extract the alkaloids with DCM.
-
Dry the DCM phase over anhydrous sodium sulfate (B86663) and evaporate to dryness to yield the crude alkaloid extract.
-
Column Chromatography
3.2.1 Column Packing
-
Place a small plug of cotton wool at the bottom of the chromatography column.
-
Add a thin layer of sand on top of the cotton wool.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed column without air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
Equilibrate the column by passing 2-3 column volumes of n-hexane through it.
3.2.2 Sample Loading
-
Dissolve the crude alkaloid extract in a minimal amount of DCM.
-
In a separate flask, take a small amount of silica gel and add the dissolved extract.
-
Evaporate the solvent completely to obtain a dry powder of the extract adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
3.2.3 Elution
-
Begin the elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding DCM, followed by ethyl acetate and then methanol. A final wash with methanol containing a small percentage of ammonia can be used to elute highly polar compounds.
-
Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.
-
The elution is performed using a gradient solvent system as detailed in the table below.
| Step | Solvent System (v/v) | Volume (mL) | Purpose |
| 1 | 100% n-Hexane | 200 | Elute non-polar compounds |
| 2 | n-Hexane:DCM (90:10 to 50:50) | 500 | Gradual increase in polarity |
| 3 | 100% DCM | 300 | Elute moderately polar compounds |
| 4 | DCM:EtOAc (90:10 to 50:50) | 500 | Further increase in polarity |
| 5 | 100% EtOAc | 300 | Elute polar compounds |
| 6 | EtOAc:MeOH (95:5 to 80:20) | 500 | Elute more polar compounds |
| 7 | MeOH:Ammonia (99:1) | 200 | Elute highly polar/basic compounds |
Note: The solvent ratios and volumes may need to be optimized based on the specific crude extract.
Fraction Analysis
-
Thin-Layer Chromatography (TLC):
-
Monitor the collected fractions using TLC.
-
Use a mobile phase such as DCM:MeOH (9:1) for developing the TLC plates.
-
Visualize the spots under a UV lamp and/or by staining with Ehrlich's reagent (which gives a characteristic color with pyrrolizidine alkaloids).
-
-
Pooling of Fractions:
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
-
Purity and Identity Confirmation:
-
Assess the purity of the final compound using HPLC.
-
Confirm the identity of the compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualization of the Workflow
The following diagram illustrates the workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Data Summary
The following table summarizes the key parameters of the column chromatography process.
| Parameter | Value |
| Column Dimensions | 40 cm (length) x 4 cm (diameter) |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Weight of Silica Gel | ~150 g |
| Crude Extract Loaded | ~1.5 g |
| Flow Rate | Gravity-driven, ~5 mL/min |
| Fraction Volume | 20 mL |
Hypothetical Results of Fraction Analysis:
| Fraction Range | TLC Profile (Rf value) | Presence of this compound |
| 1-20 | Low polarity spots | No |
| 21-50 | Multiple spots | Trace |
| 51-75 | Single major spot (~Rf 0.4) | Yes |
| 76-100 | Higher polarity spots | No |
Note: The Rf value is dependent on the TLC solvent system used.
Conclusion
This protocol provides a reliable method for the purification of this compound from a plant extract using silica gel column chromatography. The key to successful purification lies in the careful selection of the solvent gradient and diligent monitoring of the fractions using TLC. The purity and identity of the final product should always be confirmed by appropriate analytical techniques. This method serves as a foundation for researchers working on the isolation of pyrrolizidine alkaloids for further scientific investigation.
References
Application Notes and Protocols: Standard Operating Procedure for Cell Viability Assays with 7-Angeloylretronecine
For researchers, scientists, and drug development professionals, this document provides a detailed standard operating procedure (SOP) for assessing the cytotoxic effects of 7-Angeloylretronecine using a colorimetric cell viability assay. The protocols and data presentation formats are designed to ensure reproducibility and clarity.
Introduction
This compound is a pyrrolizidine (B1209537) alkaloid that, like other natural compounds, requires rigorous evaluation of its cytotoxic potential. Cell viability assays are fundamental in determining the dose-dependent effects of such compounds on cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3] This assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of living cells.[2]
Experimental Workflow
The overall experimental workflow for assessing the cell viability effects of this compound is depicted below. This process includes cell seeding, compound treatment, incubation, addition of MTT reagent, solubilization of formazan crystals, and finally, measurement of absorbance to determine cell viability.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., Vero)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other formazan solubilization solution
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Protocol: MTT Assay
This protocol details the steps for determining the cytotoxicity of this compound against adherent cell lines.
4.1. Cell Seeding
-
Culture the desired cell lines in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
4.2. Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Cells in medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C with 5% CO₂.
4.3. MTT Assay and Absorbance Measurement
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette the solution up and down to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is then determined.
5.1. Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
5.2. IC₅₀ Determination and Data Summary
The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve (% cell viability vs. compound concentration) using non-linear regression analysis.
The results should be summarized in a table for clear comparison.
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Compound | Cell Line | Incubation Time (hours) | IC₅₀ (µM) [95% CI] | Selectivity Index (SI)¹ |
| This compound | HeLa | 24 | Data | Data |
| HeLa | 48 | Data | Data | |
| MCF-7 | 24 | Data | Data | |
| MCF-7 | 48 | Data | Data | |
| A549 | 24 | Data | Data | |
| A549 | 48 | Data | Data | |
| Vero | 24 | Data | N/A | |
| Vero | 48 | Data | N/A | |
| Doxorubicin | HeLa | 48 | Data | Data |
| MCF-7 | 48 | Data | Data |
¹Selectivity Index (SI) is calculated as the IC₅₀ of the compound on a normal cell line (e.g., Vero) divided by its IC₅₀ on a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Potential Signaling Pathways
Natural products can exert cytotoxic effects through various signaling pathways. While the specific mechanism of this compound is yet to be fully elucidated, a common pathway affected by such compounds is the induction of apoptosis. Below is a generalized diagram of a potential signaling pathway that could be investigated.
Further investigations, such as Western blotting for key apoptotic proteins (e.g., p53, Bax, cleaved Caspase-3) and flow cytometry for apoptosis detection (e.g., Annexin V staining), would be necessary to confirm the involvement of this or other signaling pathways.[5][6]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Acetylcholinesterase Inhibition Assay for 7-Angeloylretronecine
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thus terminating the nerve impulse at cholinergic synapses.[1] The inhibition of AChE is a key therapeutic strategy for managing conditions like Alzheimer's disease, myasthenia gravis, and glaucoma by increasing acetylcholine levels in the synaptic cleft.[1][2][3][4][5] The in vitro acetylcholinesterase inhibition assay is a fundamental tool for screening and characterizing potential new AChE inhibitors.[1] This document provides a detailed protocol for assessing the AChE inhibitory potential of 7-Angeloylretronecine using the widely adopted Ellman's method.[6][7][8][9]
Principle of the Assay
The Ellman's method is a rapid, simple, and robust colorimetric assay to measure AChE activity.[1][6] The assay involves the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine.[10] This product, thiocholine, then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[9][11] The rate of color formation is directly proportional to the AChE activity. Potential inhibitors, such as this compound, will reduce the rate of this reaction.
Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)
-
Substrate: Acetylthiocholine Iodide (ATCI)
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Test Compound: this compound
-
Buffer: 0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)
-
Positive Control: Galantamine or Donepezil
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
Equipment:
-
96-well microplate reader
-
Multichannel pipette
-
Incubator set to 37°C
-
Standard laboratory glassware and consumables
-
Experimental Protocols
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate amounts of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until a pH of 8.0 is achieved.[10]
-
AChE Solution (0.5 U/mL): Prepare a stock solution of AChE in phosphate buffer. Just before use, dilute the stock solution with phosphate buffer to a final concentration of 0.5 U/mL.[1] Keep the solution on ice.
-
ATCI Solution (10 mM): Dissolve the appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.[1]
-
DTNB Solution (10 mM): Dissolve the appropriate amount of DTNB in the 0.1 M phosphate buffer (pH 8.0).[1] Store this solution protected from light.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO.
-
Serial Dilutions of Test Compound: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay wells does not exceed 1% to prevent solvent-induced enzyme inhibition.[1]
-
Positive Control Solution: Prepare a stock solution of Galantamine or Donepezil in DMSO and create serial dilutions in the same manner as the test compound.
Assay Procedure (96-well plate format)
The total volume in each well will be 200 µL.[1]
-
Plate Setup:
-
Blank Wells: 180 µL of phosphate buffer + 20 µL of ATCI solution (no enzyme).[1]
-
Control Wells (100% Activity): 140 µL of phosphate buffer + 20 µL of DTNB + 10 µL of vehicle (e.g., 1% DMSO) + 10 µL of AChE solution.[1]
-
Test Compound Wells: 130 µL of phosphate buffer + 20 µL of DTNB + 10 µL of AChE solution + 10 µL of this compound serial dilutions.[1]
-
Positive Control Wells: 130 µL of phosphate buffer + 20 µL of DTNB + 10 µL of AChE solution + 10 µL of positive control serial dilutions.
-
-
Pre-incubation: Add the buffer, DTNB, AChE solution, and test compound/vehicle to the respective wells. Gently tap the plate to mix and pre-incubate for 10-15 minutes at 37°C.[1][11] This allows the inhibitor to interact with the enzyme before the substrate is added.
-
Reaction Initiation: Add 20 µL of the ATCI solution to all wells (except the blank) to start the enzymatic reaction.[1]
-
Measurement: Immediately place the microplate in a reader and measure the absorbance kinetically at 412 nm. Take readings every 60 seconds for 15-20 minutes.[1]
Data Analysis
-
Calculate the Reaction Rate (Velocity, V): Determine the rate of reaction (V) for each well by plotting absorbance against time and calculating the slope (ΔAbsorbance/min) from the linear portion of the curve.
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the reaction rate of the control (100% activity).
-
V_sample is the reaction rate in the presence of the test compound.
-
-
Determine the IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[12][13] To determine the IC50 value for this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentrations.[13][14] The IC50 value can then be determined from the resulting dose-response curve.[12][13][15] A lower IC50 value indicates a more potent inhibitor.[14]
Data Presentation
The quantitative results from the assay should be summarized in a clear, tabular format for easy comparison.
| Concentration of this compound (µM) | Mean Absorbance Change/min (V) | Standard Deviation | % Inhibition |
| Control (0 µM) | Value | Value | 0 |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| Concentration 4 | Value | Value | Value |
| Concentration 5 | Value | Value | Value |
| IC50 Value (µM) | \multicolumn{3}{c | }{Calculated Value} | |
| Positive Control (e.g., Galantamine) | \multicolumn{3}{c | }{IC50 Value (µM)} |
Mandatory Visualizations
Mechanism of Acetylcholinesterase Inhibition
Caption: Mechanism of AChE action and its competitive inhibition.
Experimental Workflow for AChE Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Anticholinesterase Activities of Different Solvent Extracts of Brewer’s Spent Grain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Acetylcholinesterase Inhibitors as Potential Candidates for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. courses.edx.org [courses.edx.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Rodent Toxicity Studies of 7-Angeloylretronecine and Related Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Angeloylretronecine is a member of the retronecine-type pyrrolizidine (B1209537) alkaloids (PAs), a class of natural toxins found in numerous plant species. These compounds are known for their potential hepatotoxicity, which is a significant concern for human and animal health. The toxicity of PAs is primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, inducing a DNA damage response and subsequent liver injury.
The structural characteristics of PAs, such as the necine base and the type of esterification, play a crucial role in their toxicokinetics and toxicodynamics. Generally, the toxicity of retronecine-type PAs is thought to follow the order: open-ring diester > macrocyclic diester > monoester. Understanding the dosing and administration of these compounds in rodent models is essential for assessing their toxicological profile and for the development of potential therapeutics or safety guidelines.
Due to the limited availability of specific toxicity data for this compound, this document provides a comprehensive overview of dosing and administration protocols derived from studies on structurally related retronecine-type PAs, such as riddelliine and monocrotaline (B1676716), in rodent models. These protocols and data can serve as a valuable resource for designing and conducting toxicity studies for this compound and other similar pyrrolizidine alkaloids.
Data Presentation: Dosing and Administration of Retronecine-Type Pyrrolizidine Alkaloids in Rodent Toxicity Studies
The following tables summarize quantitative data from various toxicity studies on retronecine-type pyrrolizidine alkaloids in rats and mice, providing a comparative overview of dosing regimens and observed toxicities.
Table 1: Acute Toxicity of Retronecine-Type Pyrrolizidine Alkaloids in Rodents
| Compound | Species (Strain) | Route of Administration | Dose Range | Observation Period | Key Findings | Reference |
| Riddelliine | Rat (F344/N) | Oral Gavage | Single dose | 2 years | Liver tumors | [1] |
| Riddelliine | Mouse (B6C3F1) | Oral Gavage | Single dose | 2 years | Liver tumors in males | [1] |
| Monocrotaline | Rat | Drinking Water | 60 mg/L for 1 day (11 mg/kg) | 20 days | Right ventricular hypertrophy | [2] |
| Gelsenicine | Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 40 µg/kg | Not specified | Toxicokinetic parameters determined | [3] |
| Gelsenicine | Rat (Sprague-Dawley) | Intragastric (i.g.) | 60 µg/kg | Not specified | Toxicokinetic parameters determined | [3] |
| Various PAs | Mouse | i.p. | Not specified | Not specified | LD50 determination | [4] |
| Various PAs | Rat | i.p. | Not specified | Not specified | LD50 determination | [4] |
Table 2: Subchronic and Chronic Toxicity of Retronecine-Type Pyrrolizidine Alkaloids in Rodents
| Compound | Species (Strain) | Route of Administration | Dose Levels | Duration | Key Findings | Reference |
| Various PAs | Rat (Fischer) | Oral (Feeding) | 0.1, 0.33, 1.0, 3.3 mg/kg bw/day | 28 days | Gene expression changes in the liver, DNA damage response | [5] |
| Monocrotaline | Rat | Drinking Water | 10, 20, 40 mg/L | Up to 20 days | Pulmonary hypertension, right ventricular hypertrophy | [2] |
| Senecio scandens Extract | Rat (Wistar) | Oral Gavage | 225, 450, 900 mg/kg/day | 90 days | Changes in hematology and coagulation parameters at higher doses | [6] |
| Ginsenoside Compound K | Rat | Oral Gavage | 13, 40, 120 mg/kg | 26 weeks | Hepatotoxicity and nephrotoxicity in males at 120 mg/kg | [7] |
Experimental Protocols
The following are detailed methodologies for conducting acute, subchronic, and chronic toxicity studies of this compound or related PAs in rodents. These protocols are based on established practices from the cited literature.
Protocol 1: Acute Oral Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a test compound administered orally in a single dose.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.15 M NaCl, water, or appropriate solvent)
-
Male and female rodents (e.g., Sprague-Dawley rats or CD-1 mice), 8-10 weeks old
-
Oral gavage needles
-
Animal cages with appropriate bedding, food, and water
-
Balance for weighing animals
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the study. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to standard rodent chow and water.
-
Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Prepare serial dilutions to obtain the desired dose levels. The selection of dose levels should be based on available preliminary data or literature on similar compounds.
-
Animal Grouping: Randomly assign animals to different dose groups and a control group (vehicle only). Each group should consist of at least 5 animals of each sex.
-
Dosing: Administer a single oral dose of the test compound or vehicle to each animal using an oral gavage needle. The volume administered should be based on the animal's body weight.
-
Observation: Observe the animals for clinical signs of toxicity immediately after dosing and then at regular intervals (e.g., 1, 4, and 24 hours) for the first day, and daily thereafter for 14 days. Record any signs of toxicity, morbidity, and mortality.
-
Body Weight: Record the body weight of each animal before dosing and at least weekly throughout the observation period.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to examine for any visible abnormalities in organs and tissues.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Protocol 2: 28-Day Subchronic Oral Toxicity Study
Objective: To evaluate the potential toxicity of a test compound after repeated oral administration for 28 days.
Materials:
-
Test compound
-
Vehicle
-
Male and female rodents
-
Equipment for oral gavage or for preparing medicated feed/water
-
Hematology and clinical chemistry analyzers
-
Histopathology equipment
Procedure:
-
Animal Acclimation and Grouping: Follow the same procedures as in the acute toxicity study. Use at least 10 animals per sex per group.
-
Dosing: Administer the test compound or vehicle daily for 28 days. The route of administration can be oral gavage, in the diet, or in the drinking water. Dose levels should be selected to include a high dose that produces some toxicity but not significant mortality, a low dose that is expected to be a no-observed-adverse-effect level (NOAEL), and one or more intermediate doses.[5]
-
Clinical Observations: Conduct detailed clinical observations daily. Record any changes in behavior, appearance, and signs of toxicity.
-
Body Weight and Food/Water Consumption: Record body weights weekly and measure food and water consumption weekly.
-
Hematology and Clinical Chemistry: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis. Parameters to be measured typically include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and levels of liver enzymes (ALT, AST), bilirubin, creatinine, and urea (B33335) nitrogen.
-
Necropsy and Organ Weights: Euthanize all animals and perform a thorough gross necropsy. Weigh major organs (e.g., liver, kidneys, spleen, heart, brain).
-
Histopathology: Collect major organs and tissues and preserve them in 10% neutral buffered formalin. Process the tissues for histopathological examination.
-
Data Analysis: Analyze the data for statistically significant differences between the treated and control groups. Determine the NOAEL.
Protocol 3: Chronic Toxicity/Carcinogenicity Study
Objective: To assess the long-term toxicity and carcinogenic potential of a test compound.
Materials:
-
Same as for the subchronic study.
Procedure:
-
Study Design: The duration of the study is typically 2 years for rats and mice.[1] The general procedures for animal care, dosing, and observations are similar to the subchronic study.
-
Dose Selection: Dose levels are typically based on the results of shorter-term studies (e.g., 28-day or 90-day studies). The highest dose should be a maximum tolerated dose (MTD) that causes minimal toxicity and does not significantly reduce the lifespan of the animals from effects other than cancer.
-
In-life Monitoring: In addition to the observations made in subchronic studies, regular palpation for masses should be performed.
-
Terminal Procedures: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined for gross lesions.
-
Histopathology: A comprehensive histopathological examination of all organs and tissues from all animals in the control and high-dose groups is performed. Any lesions observed in other dose groups are also examined.
-
Data Analysis: The incidence of tumors and other lesions is analyzed to determine the carcinogenic potential of the test compound.
Mandatory Visualizations
References
- 1. Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response relationship in intoxication by the pyrrolizidine alkaloid monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicokinetics, in vivo metabolic profiling, and in vitro metabolism of gelsenicine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical safety of ginsenoside compound K: Acute, and 26-week oral toxicity studies in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample preparation for NMR and mass spectrometry analysis of 7-Angeloylretronecine
Introduction
7-Angeloylretronecine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species.[1][2] PAs are of significant interest to researchers in drug development and toxicology due to their potential biological activities and hepatotoxicity.[3][4] Accurate and reliable analysis of this compound is crucial for understanding its properties and potential applications. This document provides detailed protocols for the preparation of this compound samples for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, tailored for researchers, scientists, and drug development professionals.
Chemical Properties of this compound
A foundational understanding of the analyte's chemical properties is critical for developing effective sample preparation protocols.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₃ | --INVALID-LINK--[2][5] |
| Molecular Weight | 237.29 g/mol | --INVALID-LINK--[2][5] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in methanol, chloroform, acetone | General alkaloid solubility |
| Stability | Potentially unstable to strong acids, bases, and high temperatures. Ester functional groups are susceptible to hydrolysis.[6] | General PA characteristics[6] |
I. Sample Preparation for NMR Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of molecules.[6][7][8] Proper sample preparation is paramount for obtaining high-quality NMR spectra with sharp, well-resolved signals.
Experimental Protocol
-
Sample Weighing: Accurately weigh 1-10 mg of purified this compound for a standard ¹H NMR spectrum. For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for pyrrolizidine alkaloids. Other potential solvents include methanol-d₄ (CD₃OD) and acetone-d₆. The solvent should be of high purity (≥99.8% D).
-
Dissolution:
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution.[9][10]
-
Insert a small plug of cotton or glass wool into a Pasteur pipette.
-
Carefully transfer the sample solution through the filtered pipette into a clean, high-quality 5 mm NMR tube.[10]
-
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm) and is typically present in commercially available deuterated chloroform.[12]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Parafilm can be used to seal the cap to prevent solvent evaporation.[10]
Data Presentation: Recommended Sample Parameters for NMR
| Parameter | ¹H NMR | ¹³C NMR |
| Sample Amount | 1-10 mg | 10-50 mg |
| Solvent Volume | 0.5-0.6 mL | 0.5-0.6 mL |
| Concentration | 2-20 mg/mL | 20-100 mg/mL |
| NMR Tube | 5 mm high-resolution | 5 mm high-resolution |
Workflow for NMR Sample Preparation
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Angelylretronecine | C13H19NO3 | CID 6440943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass spectrometric analysis strategies for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C13H19NO3 | CID 5352406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Proton NMR spectroscopy of pyrrolizidine alkaloids [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. ocw.mit.edu [ocw.mit.edu]
Application Note: A Sensitive LC-MS/MS Method for the Detection and Quantification of 7-Angeloylretronecine
Audience: Researchers, scientists, and drug development professionals.
Introduction 7-Angeloylretronecine is a member of the pyrrolizidine (B1209537) alkaloids (PAs), a class of natural toxins produced by various plant species.[1][2] Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, the detection of PAs in food, herbal medicines, and animal feed is a significant focus of global food safety monitoring and drug development.[1][3] This application note details a highly sensitive and robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the reliable quantification of this compound in complex matrices. The method utilizes a straightforward extraction and cleanup procedure followed by analysis in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Experimental Workflow
The overall analytical procedure from sample receipt to final data analysis is outlined below.
Experimental Protocols
Reagents and Standards
-
Standards: this compound analytical standard was purchased from a certified supplier.
-
Solvents: All solvents used (Methanol, Acetonitrile, Water) were LC-MS grade.
-
Reagents: Formic acid (reagent grade) and ammonium (B1175870) formate (B1220265) were used.
-
Stock Solution: A stock solution of this compound (e.g., 100 µg/mL) was prepared in methanol (B129727).
-
Working Solutions: Calibration solutions were prepared by serially diluting the stock solution in a mixture of methanol and water (5:95, v/v) to achieve concentrations ranging from 0.05 to 100 µg/L.[3] For complex samples, matrix-matched calibration standards are recommended to compensate for matrix effects.[3]
Sample Preparation Protocol
This protocol is a general procedure adaptable for various matrices like plant material, honey, or tea.[3][4]
-
Homogenization: Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.[3]
-
Extraction: Add 10 mL of a 2% formic acid solution in water. Vortex thoroughly and extract for 15 minutes using a mechanical shaker or ultrasonic bath.[3][5]
-
Centrifugation: Centrifuge the mixture for 10 minutes at 10,000 rpm to pellet solid material.[3]
-
Filtration: Carefully decant the supernatant and pass it through a 0.22 µm hydrophilic PTFE syringe filter.[3]
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.[4][6]
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.[4]
-
Elute the analyte using 5-10 mL of methanol containing 2.5% ammonia.[4][6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) for LC-MS/MS analysis.[4]
-
LC-MS/MS Method
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[3] |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 3 µL[3] |
| Column Temperature | 40 °C[3] |
| Gradient Program | 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[3] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex 4000 QTRAP)[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| Capillary Voltage | 3.5 - 5.0 kV[5][8] |
| Source Temperature | 300 - 475 °C[5][9] |
| Sheath/Nebulizer Gas | Nitrogen, pressure optimized for instrument |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 252.1 | 138.1 (Quantifier)[5][10] | Optimized (e.g., 20-30) |
| | | 120.1 (Qualifier)[5][7] | Optimized (e.g., 25-35) |
Results and Data
The described method demonstrates excellent performance characteristics for the quantification of this compound.
Method Performance
The method was validated for linearity, sensitivity, accuracy, and precision according to established guidelines.[1][9] Representative performance data compiled from similar PA analysis methods are summarized below.
Table 4: Summary of Method Linearity and Sensitivity
| Parameter | Typical Performance |
|---|---|
| Linearity Range | 0.05 - 100 µg/kg[3] |
| Correlation Coefficient (R²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg[3] |
| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/kg[3] |
Table 5: Summary of Method Accuracy (Recovery) and Precision (RSD)
| Matrix | Spiking Levels (µg/kg) | Average Recovery (%) | Precision (RSD, %) |
|---|---|---|---|
| Honey | 5 - 100 | 64.5 – 103.4[3] | < 15[3] |
| Tea | 5 - 100 | 67.6 – 107.6[3] | < 15[3] |
| Feed | 5 - 100 | 84.1 – 112.9[1] | < 14 (Repeatability)[1] |
MRM Detection Logic
Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This two-stage mass filtering significantly reduces background noise and enhances sensitivity.
Conclusion
This application note presents a comprehensive and sensitive UPLC-MS/MS method for the determination of this compound. The protocol, involving a robust sample preparation procedure and highly selective MRM detection, provides excellent linearity, low detection limits, and good accuracy across different matrices.[1][3] This method is well-suited for high-throughput screening and quantitative analysis in food safety, toxicology, and pharmaceutical research, providing reliable technical support for risk assessment and quality control.[3]
References
- 1. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 4. bfr.bund.de [bfr.bund.de]
- 5. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Angeloylretronecine as a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine (B1209537) alkaloids (PAs) are a large group of naturally occurring compounds found in numerous plant species. While historically recognized for their hepatotoxicity, recent studies have begun to explore their potential therapeutic applications, including antimicrobial activities. 7-Angeloylretronecine, a member of the retronecine-type pyrrolizidine alkaloids, is a compound of interest for its potential as a novel antimicrobial agent. This document provides a comprehensive overview of the current understanding of its potential, along with detailed protocols for its evaluation.
While specific data on the antimicrobial efficacy of this compound is not yet widely available, related compounds such as lasiocarpine (B1674526) and 7-angeloylheliotrine have demonstrated significant activity against various microbes, including Escherichia coli and Penicillium chrysogenum[1]. These findings suggest that this compound may also possess valuable antimicrobial properties worth investigating.
A critical aspect of evaluating any pyrrolizidine alkaloid for therapeutic use is its inherent cytotoxicity. PAs are known to be metabolized in the liver to reactive dehydropyrrolizidine alkaloids (DHPAs), which can lead to cellular damage[2][3]. Therefore, a thorough assessment of the therapeutic index, comparing the antimicrobial efficacy with its cytotoxic effects, is paramount.
These application notes provide a framework for the systematic evaluation of this compound as a potential antimicrobial agent, from initial screening to preliminary mechanism of action studies.
Data Presentation: Antimicrobial and Cytotoxic Profile
Given the limited specific data for this compound, the following table presents hypothetical data based on findings for structurally similar pyrrolizidine alkaloids to serve as an example for data presentation. Researchers should replace this with their experimental data.
| Compound | Organism/Cell Line | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data to be determined | - | - |
| Escherichia coli | Data to be determined | - | - | |
| Candida albicans | Data to be determined | - | - | |
| HepG2 (Human Liver Cancer Cell Line) | - | Data to be determined | - | |
| 7-Angeloylheliotrine | Escherichia coli | Not Reported | - | [1] |
| Penicillium chrysogenum | Not Reported | - | [1] | |
| Lasiocarpine | Escherichia coli | Not Reported | - | [1] |
| Penicillium chrysogenum | Not Reported | - | [1] | |
| Synthetic PA-1 | Staphylococcus aureus | 3.9 - 25 | - | [1] |
| Escherichia coli | 3.9 - 25 | - | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration of this compound against various microorganisms.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well with a known antimicrobial agent.
-
Negative Control: A well with broth and inoculum only.
-
Sterility Control: A well with broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Determining MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to evaluate the cytotoxic effects of this compound on a mammalian cell line (e.g., HepG2).
Materials:
-
This compound
-
Human cell line (e.g., HepG2)
-
96-well cell culture plates
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the antimicrobial potential of this compound.
General Mechanism of Pyrrolizidine Alkaloid Cytotoxicity
Caption: Metabolic activation and cytotoxicity of pyrrolizidine alkaloids.
Hypothetical Antimicrobial Mechanism Investigation
Caption: Potential mechanisms for the antimicrobial action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity of pyrrolizidine alkaloid in human hepatic parenchymal and sinusoidal endothelial cells: Firm evidence for the reactive metabolites mediated pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Cell-Based Model to Study the Effects of 7-Angeloylretronecine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Angeloylretronecine is a pyrrolizidine (B1209537) alkaloid ester, a class of natural compounds known for a range of biological activities, including potential cytotoxicity and anti-proliferative effects on cancer cells. To elucidate the cellular and molecular mechanisms of this compound, a robust cell-based model is essential. These application notes provide a comprehensive guide for establishing such a model, detailing experimental protocols to assess its effects on cell viability, apoptosis, and key signaling pathways. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
I. Cell Line Selection and Culture
A critical first step is the selection of an appropriate cell line. Given that pyrrolizidine alkaloids can exhibit hepatotoxicity, a human liver carcinoma cell line such as HepG2 is a relevant model. Alternatively, a cancer cell line relevant to a specific therapeutic target, such as the human breast adenocarcinoma cell line MCF-7 , can be used.
Protocol 1: Cell Culture and Maintenance
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells into a T-75 flask containing 15 mL of pre-warmed complete growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed new flasks at a lower density.
II. Assessment of Cytotoxicity and Cell Viability
Determining the cytotoxic potential of this compound is fundamental to understanding its biological activity.
Protocol 2: MTT Assay for Cell Viability
The MTT assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Sample Data Table for IC50 Values of this compound
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | |||
| MCF-7 |
III. Elucidation of Cell Death Mechanisms
Understanding how this compound induces cell death is crucial. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Protocol 4: Caspase Activity Assay
Activation of caspases is a hallmark of apoptosis.[1][2] This can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate.
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.
-
Substrate Addition: Add the caspase-3/7, -8, or -9 substrate to the cell lysate.
-
Signal Detection: Measure the colorimetric or fluorescent signal generated by the cleavage of the substrate by active caspases.
Table 2: Quantification of Apoptosis and Caspase Activity
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic Cells | Relative Caspase-3/7 Activity | Relative Caspase-8 Activity | Relative Caspase-9 Activity |
| Control | |||||
| This compound (Low Conc.) | |||||
| This compound (High Conc.) |
IV. Investigation of Signaling Pathways
Natural compounds often exert their effects by modulating specific signaling pathways involved in cell proliferation, survival, and apoptosis.
Protocol 5: Western Blot Analysis
Western blotting allows for the detection and quantification of specific proteins to assess the activation or inhibition of signaling pathways.
-
Protein Extraction: Treat cells with this compound, lyse the cells, and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Cytochrome c) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Table 3: Summary of Western Blot Densitometry Analysis
| Target Protein | Control | This compound (Low Conc.) | This compound (High Conc.) |
| p-Akt/Akt Ratio | |||
| Bax/Bcl-2 Ratio | |||
| Cytosolic Cytochrome c |
V. Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: General Experimental Workflow
Caption: Workflow for investigating this compound's effects.
Diagram 2: Hypothesized Apoptosis Signaling Pathway
Caption: Proposed mitochondrial-mediated apoptosis pathway.
Diagram 3: PI3K/Akt Survival Pathway Inhibition
Caption: Inhibition of the PI3K/Akt pro-survival pathway.
Disclaimer: These protocols provide a general framework. Optimization of cell numbers, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.
References
Application Notes and Protocols for the Extraction of 7-Angeloylretronecine from Complex Matrices
Introduction
7-Angeloylretronecine is a pyrrolizidine (B1209537) alkaloid (PA), a class of secondary metabolites produced by various plant species.[1] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential hepatotoxicity and carcinogenicity, making their detection and quantification in complex matrices such as plant materials, honey, and herbal medicines a critical analytical challenge.[1][2] Effective extraction is the crucial first step for accurate analysis.[3] This document provides detailed application notes and protocols for the primary techniques used to extract this compound and other related PAs from complex samples.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used technique for sample preparation that separates components of a mixture based on their physical and chemical properties.[4][5] For pyrrolizidine alkaloids, which are basic compounds, cation-exchange SPE is particularly effective.[5][6] The general workflow involves dissolving the sample, passing it through an SPE cartridge where the analytes are retained, washing away impurities, and finally eluting the purified analytes with a different solvent.[4][5]
Experimental Protocol: SPE for PAs from Plant Material
This protocol is adapted from established methods for extracting PAs from plant matrices.[4]
1.1. Materials and Reagents:
-
SPE Cartridges: Reversed-phase C18 or strong cation exchange cartridges.
-
Extraction Solution: 0.05 M Sulphuric Acid (H₂SO₄).[4]
-
Neutralization Solution: 2.5% Ammonia (B1221849) solution in water.[4]
-
Conditioning Solvents: Methanol and deionized water.[4]
-
Washing Solution: Deionized water.[4]
-
Reconstitution Solvent: Methanol/water (5/95, v/v).[4]
-
Equipment: Centrifuge, ultrasonic bath, vacuum manifold for SPE, evaporator.
1.2. Sample Preparation and Extraction:
-
Weigh 2.0 g of homogenized plant material into a centrifuge tube.[4]
-
Add 20 mL of the extraction solution (0.05 M H₂SO₄).[4]
-
Completely wet the sample and sonicate for 15 minutes at ambient temperature.[4]
-
Centrifuge the sample for 10 minutes at 3800 x g.[4]
-
Transfer the supernatant (extract 1) to a clean tube.[4]
-
Repeat the extraction process on the sediment with another 20 mL of extraction solution to obtain extract 2.
-
Combine both supernatants.
-
Neutralize an aliquot of the combined extract with the ammonia solution before applying it to the SPE cartridge.[4]
1.3. SPE Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.[4]
-
Sample Loading: Load 10 mL of the neutralized sample extract onto the cartridge.[4]
-
Washing: Wash the cartridge twice with 5 mL of water to remove interferences.[4]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.[4]
-
Elution: Elute the retained PAs with two aliquots of 5 mL methanol.[4]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the reconstitution solvent (methanol/water, 5/95, v/v).[4] The sample is now ready for analysis by LC-MS/MS.
Workflow for Solid-Phase Extraction (SPE)
References
In vivo imaging techniques to track the distribution of 7-Angeloylretronecine
Application Notes and Protocols: In Vivo Imaging of 7-Angeloylretronecine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pyrrolizidine (B1209537) alkaloid (PA) known for its potential hepatotoxicity. Understanding its biodistribution and target organ accumulation is crucial for assessing its toxicological profile and for the development of potential therapeutic interventions. In vivo imaging offers a non-invasive approach to track the spatiotemporal distribution of molecules like this compound within a living organism. These notes provide a framework and generalized protocols for developing imaging strategies for this compound, focusing on fluorescence and radioisotope-based methods.
Note: As of late 2025, specific in vivo imaging protocols for this compound have not been extensively published. The following sections provide generalized, adaptable methodologies based on standard practices for small molecule tracking.
Part 1: Strategy for In Vivo Tracking
The primary challenge in tracking a small molecule like this compound is the need to modify it for detection (e.g., by adding a fluorescent dye or a radioisotope) without significantly altering its intrinsic biological activity and pharmacokinetic profile. The overall workflow for developing an imaging strategy is outlined below.
Part 2: Fluorescence Imaging Approach
Near-infrared (NIR) fluorescence imaging is a common modality for in vivo studies due to the reduced tissue autofluorescence and deeper photon penetration in the NIR window (700-900 nm).[1][2][3]
Protocol 1: Synthesis of a NIR-Labeled this compound
This protocol describes a general method for conjugating a NIR fluorophore with an NHS ester functional group to this compound. The retronecine (B1221780) structure contains hydroxyl groups that can be targeted for conjugation, potentially after activation.
Materials:
-
This compound
-
NIR Fluorophore with NHS ester (e.g., Cy7-NHS, IRDye 800CW-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
HPLC system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Solubilization: Dissolve this compound in anhydrous DMF.
-
Activation (if necessary): The hydroxyl groups on this compound may require activation to react efficiently with the NHS ester. This is a complex step that depends on the desired site of conjugation and may involve protecting groups. For a simplified approach, direct conjugation is attempted first.
-
Conjugation:
-
Add the NIR Fluorophore-NHS ester to the solution (1.2 molar equivalents).
-
Add TEA or DIPEA (2-3 molar equivalents) to catalyze the reaction.
-
Stir the reaction mixture at room temperature, protected from light, for 4-12 hours.
-
-
Purification: Purify the resulting conjugate using reverse-phase HPLC to separate the labeled compound from unreacted fluorophore and starting material.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
References
Troubleshooting & Optimization
Overcoming solubility issues of 7-Angeloylretronecine in aqueous buffers
Welcome to the technical support center for 7-Angeloylretronecine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a pyrrolizidine (B1209537) alkaloid (PA). As with many PAs in their free base form, it is poorly soluble in water and aqueous buffers.[1] Its solubility is generally better in organic solvents. The N-oxide form of PAs tends to be more water-soluble.[2]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). Why is this happening?
A2: This is a common issue for poorly water-soluble compounds. DMSO is a strong organic solvent that can dissolve many lipophilic compounds. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This causes the compound to crash out of the solution as it is no longer soluble in the high-water content environment.
Q3: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments to account for any effects of the solvent itself.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions in an organic solvent such as DMSO should be stored at -80°C to maintain stability.
Troubleshooting Guides
Issue 1: Incomplete Dissolution in Organic Solvents
If you are having trouble dissolving this compound in an organic solvent, consider the following:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Increase the volume of the solvent gradually while vortexing. | The compound fully dissolves, indicating the initial volume was too low for the desired concentration. |
| Low Temperature | Gently warm the solution to 37°C and vortex or sonicate. | Increased temperature can enhance the solubility of some compounds. |
| Compound Purity/Quality | Verify the purity of your compound from the supplier's certificate of analysis. | Impurities can affect solubility. Using a high-purity compound should resolve the issue if this is the cause. |
| Solvent Quality | Ensure you are using anhydrous, high-purity grade solvent. | Water contamination in organic solvents can reduce the solubility of hydrophobic compounds. |
Issue 2: Precipitation in Aqueous Buffers Upon Dilution
When diluting a stock solution of this compound into an aqueous buffer for your experiment, precipitation can be a significant hurdle. Here are some strategies to overcome this:
| Strategy | Principle | Considerations |
| Use of Co-solvents | Adding a water-miscible organic solvent can increase the solubility of the compound in the final aqueous solution. | Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., not toxic to cells). |
| pH Adjustment | The solubility of ionizable compounds can be significantly influenced by pH. As an alkaloid, this compound's solubility may increase in acidic conditions. | Determine the pKa of your compound if possible. Test a range of pH values to find the optimal condition for solubility and stability. Ensure the chosen pH is compatible with your assay. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. | Select a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL). The concentration should be above the critical micelle concentration (CMC) but below levels that could cause cell lysis or interfere with the assay. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. | Choose a cyclodextrin (B1172386) appropriate for the size of your molecule (e.g., β-cyclodextrin, HP-β-cyclodextrin). The stoichiometry of the complex may need to be optimized. |
| Lipid-Based Formulations | Incorporating the compound into a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its dispersion and solubility in aqueous media. | This is a more complex approach that requires careful formulation development. It is often used for in vivo studies. |
| Particle Size Reduction | Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate. | This can be achieved through techniques like sonication of the suspension or micronization. This may result in a fine suspension rather than a true solution. |
Quantitative Solubility Data
| Solvent/Buffer | Solubility | Notes |
| Water | Poorly soluble | As a free base. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Poorly soluble | Prone to precipitation when diluted from an organic stock. |
| Acidified Aqueous Solutions | Increased solubility | Protonation of the amine group increases water solubility. |
| DMSO | Soluble | A common solvent for creating high-concentration stock solutions.[3] |
| Ethanol | Soluble | Pyrrolizidine alkaloids are generally soluble in polar organic solvents. |
| Methanol | Soluble | Pyrrolizidine alkaloids are generally soluble in polar organic solvents. |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [3] |
Researchers should experimentally determine the solubility of this compound in their specific buffer systems.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 237.29 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 237.29 g/mol = 0.0023729 g = 2.37 mg.
-
Weigh out the calculated amount of this compound and place it into a sterile vial.
-
Add the calculated volume of DMSO (in this case, 1 mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously.
-
Continue stirring at room temperature for several hours or overnight to allow for complex formation.
-
The solution should become clear if the compound has been successfully encapsulated.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound and sterilize the solution.
-
The concentration of the solubilized compound should be determined analytically (e.g., by HPLC-UV).
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.
Potential Signaling Pathway Modulation by Pyrrolizidine Alkaloids
Based on studies of the broader class of pyrrolizidine alkaloids, this compound may potentially influence key cellular signaling pathways such as PI3K/Akt and NF-κB. It is important to note that the direct effect of this compound on these pathways requires experimental validation.
Caption: A diagram illustrating the potential interaction of pyrrolizidine alkaloids with the PI3K/Akt and NF-κB signaling pathways.
References
Preventing the degradation of 7-Angeloylretronecine during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 7-Angeloylretronecine during storage and experimentation. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound, a retronecine (B1221780) ester, is the hydrolysis of its ester bond. This reaction is significantly accelerated under alkaline (basic) conditions and can also be influenced by temperature and enzymatic activity.
Q2: What are the optimal long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature, ideally at -20°C or below.[1] This minimizes exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions should be prepared in a dry, aprotic solvent such as anhydrous acetonitrile (B52724) or DMSO. For short-term storage (days to a week), solutions can be kept at 2-8°C. For longer-term storage, aliquots should be stored at -20°C or -80°C to minimize freeze-thaw cycles. It is crucial to use tightly sealed vials to prevent solvent evaporation and moisture absorption.
Q4: Is this compound sensitive to light?
A4: Yes, pyrrolizidine (B1209537) alkaloids can be susceptible to photodegradation, particularly under UV radiation.[2] It is recommended to protect both solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted with minimal light exposure where possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results in cell-based assays. | Degradation of this compound in the culture medium. | The pH of cell culture media is typically slightly alkaline (pH 7.2-7.4), which can promote hydrolysis of the ester. Prepare fresh solutions of the compound immediately before use. If pre-incubation is necessary, perform a time-course experiment to assess the stability of this compound in your specific medium. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation during sample preparation or analysis. | Ensure the mobile phase is not strongly basic. If basic conditions are required for chromatography, minimize the run time and keep the sample cool in the autosampler. Check for potential degradation in the solvent used to dissolve the sample. Hydrolysis can lead to the formation of retronecine and angelic acid. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | This compound has limited water solubility. Using a co-solvent such as DMSO or ethanol (B145695) in the final dilution can help maintain solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent quantification of the compound. | Adsorption to container surfaces. | Use low-adsorption plasticware or silanized glassware for storing and handling solutions, especially at low concentrations. |
Stability Summary
The following table summarizes the expected stability of this compound under various conditions, based on the general behavior of pyrrolizidine alkaloids.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 6) | Generally Stable | - |
| Neutral (pH 7) | Moderately Stable | Slow Hydrolysis | |
| Alkaline (pH > 8) | Unstable | Rapid Hydrolysis | |
| Temperature | <-20°C (Solid/Solution) | High Stability | - |
| 2-8°C (Solution) | Short-term Stability | Slow Hydrolysis/Oxidation | |
| Room Temperature | Low Stability | Hydrolysis, Oxidation | |
| Light | UV Radiation | Unstable | Photodegradation |
| Visible Light | Moderately Stable | Slow Photodegradation | |
| Atmosphere | Inert (Nitrogen/Argon) | High Stability | - |
| Air | Moderately Stable | Oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile and water
- Formic acid or trifluoroacetic acid (for mobile phase)
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC or UPLC system with a mass spectrometer (MS) detector
- Photostability chamber
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
- Thermal Degradation: Incubate the solid compound and the stock solution at 60°C.
- Photodegradation: Expose the solid compound and the stock solution to UV light in a photostability chamber.
4. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
- Neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze by LC-MS to determine the percentage of the remaining parent compound and identify any degradation products.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General workflow for handling this compound.
References
Optimizing extraction efficiency of 7-Angeloylretronecine from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 7-Angeloylretronecine from plant material.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of Crude this compound Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure plant material is thoroughly dried to a constant weight and finely ground to maximize the surface area for solvent penetration.[1] |
| Suboptimal Solvent Selection | This compound, as a pyrrolizidine (B1209537) alkaloid (PA), is more efficiently extracted with polar solvents.[2][3][4] Consider using methanol (B129727), ethanol (B145695), or acidified aqueous solutions (e.g., with formic, acetic, or tartaric acid).[2][5][6] |
| Inefficient Extraction Parameters | Optimize extraction time and temperature. Prolonged exposure to high temperatures, especially in methods like Soxhlet extraction, can lead to the degradation of PAs and reduce yield.[3] For maceration, ensure sufficient time for solvent penetration. For heat-assisted methods, balance temperature for solubility without causing degradation.[7] |
| Inadequate Solvent-to-Solid Ratio | A low solvent-to-solid ratio may result in incomplete extraction. Increase the volume of the solvent to ensure the entire plant matrix is submerged and to facilitate efficient mass transfer of the target compound.[1] |
| Presence of Interfering Substances | Plant matrices can contain compounds like tannins that may precipitate alkaloids, reducing the yield.[6] Adding a small percentage of glycerin to alcohol-based extractions can help prevent this.[6] |
Issue 2: High Level of Impurities in the Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Non-polar Compounds | Lipids, chlorophyll (B73375), and other non-polar impurities are often co-extracted.[8] A preliminary defatting step using a non-polar solvent like n-hexane can be performed before the main extraction.[8] |
| Co-extraction of Polar Impurities | Water-soluble compounds like sugars and some pigments can contaminate the extract when using highly polar solvents. An acid-base liquid-liquid extraction can be employed for purification. By dissolving the extract in a dilute acid, the basic this compound forms a salt and moves to the aqueous phase, leaving neutral and acidic impurities in the organic phase.[8][9] |
| Complex Plant Matrix | The inherent complexity of the plant material can lead to a wide range of co-extracted compounds.[10][11] Solid-phase extraction (SPE) with a suitable stationary phase (e.g., cation exchange) can be a highly effective cleanup step to isolate the alkaloid fraction.[3][12] |
Issue 3: Suspected Degradation of this compound
| Potential Cause | Recommended Solution |
| Thermal Degradation | This compound and other PAs can be sensitive to heat.[3][6] Avoid prolonged exposure to high temperatures. Use low-temperature extraction methods like maceration or ultrasound-assisted extraction.[7] When evaporating the solvent, use a rotary evaporator at a controlled low temperature and reduced pressure.[1] |
| pH Instability | Extreme pH values (highly acidic or alkaline) during extraction or purification can potentially cause structural changes or degradation of the alkaloid.[7] It is advisable to maintain a mildly acidic to neutral pH during the extraction process. |
| Enzymatic Degradation | Endogenous plant enzymes released during cell lysis can potentially degrade this compound. Proper drying and storage of the plant material can help to deactivate these enzymes.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: As a pyrrolizidine alkaloid, this compound is a polar compound. Therefore, polar solvents are most effective for its extraction.[2][3][4] Methanol and ethanol are commonly used.[6] The extraction efficiency can often be improved by acidifying the solvent with a small amount of acid, such as formic acid, acetic acid, or tartaric acid, which converts the alkaloid into its more soluble salt form.[2][5][8]
Q2: How can I remove fats and chlorophyll from my extract?
A2: A common method is to perform a defatting step prior to the main extraction. This involves macerating or washing the dried plant material with a non-polar solvent like n-hexane.[8] Alternatively, after the initial extraction with a polar solvent, you can perform a liquid-liquid extraction. After evaporating the polar solvent and redissolving the residue in a dilute acid, this aqueous solution can be washed with a non-polar solvent to remove fats and chlorophyll.
Q3: What is acid-base extraction and how can it be used to purify this compound?
A3: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[9] Since this compound is an alkaloid, it is basic. The crude extract is dissolved in an organic solvent, and then washed with an acidic aqueous solution (e.g., dilute HCl). The basic this compound will react with the acid to form a salt, which is soluble in the aqueous layer. Neutral and acidic impurities will remain in the organic layer. The aqueous layer containing the protonated alkaloid is then separated, and the pH is adjusted to be basic (e.g., with NaOH or NH4OH), which converts the alkaloid salt back to its free base form. This can then be back-extracted into a fresh organic solvent.[9][10]
Q4: Can I use ultrasound-assisted extraction (UAE) for this compound?
A4: Yes, ultrasound-assisted extraction is a viable and often more efficient method. The ultrasonic waves create cavitation bubbles that disrupt the plant cell walls, enhancing solvent penetration and mass transfer.[1][15] This can lead to higher yields in shorter extraction times and at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like this compound.[7][15]
Q5: How does the handling and storage of the plant material affect the extraction outcome?
A5: Proper handling and storage are crucial. The plant material should be harvested at the appropriate time to ensure the highest concentration of the target compound. It should be properly dried to prevent microbial growth and enzymatic degradation of this compound.[13] Storage in a cool, dark, and dry place is recommended to maintain the stability of the alkaloids.[4]
Quantitative Data on Extraction Methods
The following tables summarize quantitative data from various studies on the extraction of pyrrolizidine alkaloids. While specific data for this compound is limited, these tables provide a comparative overview of the efficiency of different extraction methods and solvents for this class of compounds.
Table 1: Comparison of Extraction Techniques for Pyrrolizidine Alkaloids
| Extraction Technique | Solvent System | Plant Material | Relative Yield/Recovery | Reference |
| Ultrasound-Assisted Dispersive Solid Phase Extraction | Graphene-based | Herbs | 61-128% recovery | [2][16] |
| Maceration | 25% Methanol in 2% Formic Acid | Not Specified | High Efficiency | [5] |
| Reflux | 1% Tartaric Acid in Methanol | Comfrey | High Yield | [6] |
| Soxhlet Extraction | Methanol | Not Specified | Yield can decrease with prolonged high temperature | [5] |
| Microwave-Assisted Extraction | Ethanol 80% | Licorice Root | Higher yield than Soxhlet (16.38% vs 14.49%) | [7] |
Table 2: Influence of Solvent on Pyrrolizidine Alkaloid Extraction
| Solvent | Extraction Method | Plant Material | Observations | Reference |
| Methanol (acidified with tartaric acid) | Electric Basket at 100°C | Comfrey | Highest PA concentration in extract | [17] |
| Ethanol (95%) | Maceration | Not Specified | Lower yield compared to acidified methanol | [17] |
| 2.5% Hydrochloric Acid | Maceration | Comfrey | Significant extraction, but may co-extract more impurities | [17] |
| Water | Maceration | Not Specified | Generally lower efficiency for free base alkaloids | [6] |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
-
Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Extraction: Place the powder in a closed vessel and add 100 mL of methanol containing 1% tartaric acid.
-
Maceration: Allow the mixture to stand for 24-48 hours at room temperature, with occasional shaking.
-
Filtration: Filter the mixture through filter paper.
-
Re-extraction: The solid residue (marc) can be re-extracted with a fresh portion of the solvent to improve yield.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
Protocol 2: Soxhlet Extraction of this compound
-
Preparation: Place 20 g of finely powdered, dried plant material into a cellulose (B213188) thimble.
-
Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 250 mL of methanol. Assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material. The extraction is allowed to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.[1]
-
Concentration: After extraction, cool the solution and evaporate the solvent using a rotary evaporator at a temperature below 40°C.
Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Place 5 g of finely powdered, dried plant material into an extraction vessel.
-
Solvent Addition: Add 50 mL of 80% ethanol.
-
Ultrasonication: Place the vessel in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 200 W for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
Separation: Centrifuge or filter the mixture to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the supernatant/filtrate under reduced pressure.
Protocol 4: Acid-Base Purification of this compound Extract
-
Dissolution: Dissolve the crude extract obtained from any of the above methods in 50 mL of dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add 50 mL of 1M hydrochloric acid. Shake the funnel vigorously and allow the layers to separate. The protonated this compound will move to the aqueous (top) layer.
-
Separation: Drain the organic (bottom) layer. Repeat the extraction of the organic layer with fresh acidic solution to maximize recovery.
-
Basification: Combine the aqueous layers and, in a fume hood with cooling, slowly add a concentrated sodium hydroxide (B78521) solution until the pH is approximately 9-10.
-
Back-Extraction: Extract the now basic aqueous solution with three portions of 50 mL of dichloromethane. The deprotonated, neutral this compound will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical workflow for the acid-base purification of this compound.
References
- 1. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A novel approach for fast and simple determination pyrrolizidine alkaloids in herbs by ultrasound-assisted dispersive solid phase extraction method coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-base_extraction [bionity.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. soxhlet extraction method: Topics by Science.gov [science.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Addressing matrix effects in the LC-MS/MS analysis of 7-Angeloylretronecine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 7-Angeloylretronecine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] Given that this compound is often analyzed in complex matrices like plant extracts, honey, or biological fluids, matrix effects are a significant concern.
Q2: My LC-MS/MS results for this compound show poor sensitivity and high variability. Could this be due to matrix effects?
A2: Yes, inconsistent sensitivity, poor reproducibility, and inaccurate quantification are classic indicators of matrix effects. If you observe significant fluctuations in the peak areas for the same concentration of this compound across different samples or a lower-than-expected signal, it is highly probable that ion suppression is occurring.
Q3: How can I qualitatively and quantitatively assess matrix effects in my this compound analysis?
A3: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion (Qualitative): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal indicates the presence of matrix effects.
-
Post-Extraction Spike Comparison (Quantitative): This method quantifies the extent of the matrix effect. The peak area of this compound in a standard solution is compared to the peak area of a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process. The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100
-
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A4: The most effective strategies involve a combination of:
-
Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components.
-
Chromatographic Separation: Modifying your LC method to separate this compound from co-eluting matrix components can significantly reduce interference.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of your samples can compensate for consistent matrix effects.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. An SIL-IS for this compound would co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal.
Q5: Is a stable isotope-labeled internal standard for this compound commercially available?
A5: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. In such cases, researchers may need to consider custom synthesis of a deuterated or 13C-labeled analog. Alternatively, a structurally similar stable isotope-labeled pyrrolizidine (B1209537) alkaloid could be carefully evaluated for its suitability as a surrogate standard.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no signal for this compound | Matrix-induced ion suppression. | 1. Perform a post-column infusion experiment to confirm ion suppression at the retention time of your analyte. 2. Improve sample cleanup using the recommended Solid-Phase Extraction (SPE) protocol. 3. Dilute the sample extract to reduce the concentration of interfering matrix components. 4. Optimize chromatographic conditions to separate this compound from the suppression zone. |
| High variability in peak areas between replicate injections of the same sample | Inconsistent matrix effects or carryover. | 1. Ensure consistent and thorough sample preparation for all samples. 2. Implement a robust column washing step between injections to prevent carryover. 3. Use a stable isotope-labeled internal standard to normalize for variations. |
| Poor linearity of the calibration curve | Matrix effects varying with concentration. | 1. Prepare a matrix-matched calibration curve using a blank matrix similar to your samples. 2. If a blank matrix is unavailable, consider the standard addition method for quantification. |
| Unexpected peaks or high background noise | Insufficient sample cleanup. | 1. Re-evaluate and optimize the SPE cleanup protocol. Ensure proper conditioning, washing, and elution steps. 2. Check the purity of solvents and reagents used in sample preparation. |
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for pyrrolizidine alkaloids (PAs), including compounds structurally similar to this compound, in various matrices. This data is intended to provide a general indication of expected performance.
Table 1: Recovery of Pyrrolizidine Alkaloids using Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Sorbent | Recovery (%) |
| Pyrrolizidine Alkaloids (General) | Honey | C18 | 85 - 110 |
| Pyrrolizidine Alkaloids (General) | Herbal Tea | C18 | 80 - 115 |
| Pyrrolizidine Alkaloids (General) | Milk | C18 | 75 - 105 |
Note: Data is generalized from multiple studies on pyrrolizidine alkaloids. Specific recovery for this compound may vary.
Table 2: Matrix Effect in Different Sample Matrices
| Analyte | Matrix | Matrix Effect (%) |
| Pyrrolizidine Alkaloids (General) | Honey | 85 - 105 |
| Pyrrolizidine Alkaloids (General) | Herbal Tea | 70 - 120 |
| Pyrrolizidine Alkaloids (General) | Milk | 80 - 110 |
Note: Matrix Effect (%) is calculated as (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement. Data is generalized from multiple studies on pyrrolizidine alkaloids.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plant Matrices
This protocol is designed for the cleanup of this compound from complex plant matrices such as herbal teas and botanical supplements.
-
Sample Extraction:
-
Weigh 1.0 g of the homogenized plant material into a centrifuge tube.
-
Add 10 mL of 0.05 M sulfuric acid in 10% methanol (B129727).
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the sample extraction onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Preparation of Matrix-Matched Calibration Curve
-
Prepare a Blank Matrix Extract:
-
Follow the SPE protocol (Protocol 1) using a sample of the matrix that is known to be free of this compound.
-
-
Prepare a Stock Solution of this compound:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Prepare Working Standard Solutions:
-
Serially dilute the stock solution with the initial mobile phase to prepare a series of working standard solutions at different concentrations.
-
-
Spike the Blank Matrix Extract:
-
Add a small, precise volume of each working standard solution to aliquots of the blank matrix extract to create a series of matrix-matched calibration standards. Ensure the volume of the added standard is minimal to avoid altering the matrix composition significantly.
-
-
Analysis:
-
Analyze the matrix-matched calibration standards using the same LC-MS/MS method as for the samples.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Visualizations
Caption: Experimental workflow for sample preparation and analysis of this compound.
Caption: Logical workflow for the assessment of matrix effects.
References
Improving the yield and purity of synthetic 7-Angeloylretronecine
Welcome to the technical support center for the synthesis of 7-Angeloylretronecine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this synthetic pyrrolizidine (B1209537) alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the key esterification step of retronecine (B1221780) with angelic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure anhydrous reaction conditions as moisture can hydrolyze the activated ester intermediate. - Increase the molar ratio of angelic acid and the coupling agent (e.g., DCC). - Extend the reaction time or moderately increase the reaction temperature. |
| Side reactions. | - Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the desired esterification and suppress side reactions.[1][2] - Control the reaction temperature to minimize the formation of byproducts. | |
| Difficulties in product isolation. | - Optimize the extraction procedure to ensure complete transfer of the product from the aqueous phase to the organic phase. - Use a systematic approach for purification, such as column chromatography with a carefully selected solvent system. | |
| Low Purity of this compound | Presence of unreacted starting materials. | - Use a slight excess of the acylating agent (activated angelic acid) to drive the reaction to completion. - Employ column chromatography with a gradient elution to separate the product from unreacted retronecine and angelic acid. |
| Formation of N-acylurea byproduct (when using DCC). | - Add DMAP to the reaction mixture, which acts as an acyl transfer agent and minimizes the formation of the N-acylurea byproduct.[1] - The N-acylurea byproduct is typically insoluble in many organic solvents and can often be removed by filtration. | |
| Presence of diastereomers or other isomeric impurities. | - Utilize high-resolution chromatographic techniques, such as HPLC or flash chromatography, for purification. - Analyze the product by NMR and MS to identify the nature of the isomeric impurities and optimize the reaction or purification conditions accordingly. | |
| Reaction Fails to Proceed | Inactive coupling agent. | - Use fresh or properly stored dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents. DCC can degrade upon exposure to moisture. |
| Poor quality of starting materials. | - Ensure the purity of both retronecine and angelic acid. Impurities can interfere with the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of retronecine with angelic acid?
A1: A widely used and effective method is the Steglich esterification. This method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid (angelic acid). The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is often crucial for achieving high yields and minimizing side reactions, particularly the formation of N-acylurea byproducts.[1][2]
Q2: What are the potential side reactions during the synthesis of this compound?
A2: A common side reaction, especially when using DCC as the coupling agent, is the formation of a stable N-acylurea byproduct through an intramolecular acyl migration.[1] This can be minimized by the addition of DMAP. Other potential side reactions include esterification at the C-9 hydroxyl group of retronecine if it is not protected, and potential isomerization of angelic acid under harsh reaction conditions.
Q3: How can I purify the final product, this compound?
A3: Column chromatography is a standard and effective method for the purification of this compound.[3][4] A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). A gradient elution, where the polarity of the solvent system is gradually increased, can be particularly effective in separating the desired product from starting materials and byproducts.[4]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques. Mass spectrometry (MS) can be used to determine the molecular weight of the product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and assessing the presence of impurities.[5] Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Steglich Esterification
This protocol describes a general procedure for the esterification of retronecine with angelic acid using DCC and DMAP.
Materials:
-
Retronecine
-
Angelic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve retronecine (1 equivalent) and angelic acid (1.2 equivalents) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 7-Angeloylretronecine Cytotoxicity in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Angeloylretronecine and other related pyrrolizidine (B1209537) alkaloids (PAs). The information is designed to help manage cytotoxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in many plant species.[1] Its cytotoxicity is primarily due to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[2][3] This process converts the PA into a reactive pyrrolic ester, which can bind to cellular macromolecules like DNA and proteins, leading to cellular damage, oxidative stress, and ultimately, cell death through apoptosis.[4][5][6]
Q2: My cells are dying too quickly in my long-term experiment. What could be the cause?
Rapid cell death in response to this compound exposure could be due to several factors:
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High Concentration: The concentration of the compound may be too high for the specific cell line. It is crucial to determine the half-maximal inhibitory concentration (IC50) to establish a suitable working concentration for long-term studies.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PAs.[7][8] Cell lines with high metabolic activity (e.g., primary hepatocytes or CYP-expressing cell lines) will be more susceptible to PA toxicity.[2]
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Compound Accumulation: In long-term cultures, the compound may accumulate to toxic levels if the medium is not changed frequently.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is not toxic to the cells.
Q3: How can I reduce the cytotoxicity of this compound in my long-term cell culture?
Managing cytotoxicity is essential for the success of long-term experiments. Here are some strategies:
-
Optimize Concentration: Use the lowest effective concentration of this compound that still elicits the desired biological effect. This can be determined through dose-response experiments.
-
Intermittent Exposure: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treat for 24-48 hours, then culture in compound-free medium for a period before re-exposure).
-
Use of Antioxidants: Since oxidative stress is a key mechanism of PA-induced toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may alleviate some of the cytotoxic effects.[5]
-
Serum Concentration: Ensure an adequate serum concentration in your culture medium, as serum proteins can sometimes bind to and sequester cytotoxic compounds.
Q4: What are the typical morphological changes I should expect to see in cells undergoing apoptosis due to this compound?
Cells undergoing apoptosis induced by this compound or related PAs will exhibit characteristic morphological changes, including:
-
Cell shrinkage and rounding.
-
Membrane blebbing.
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Chromatin condensation (pyknosis).
-
Nuclear fragmentation (karyorrhexis).
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Formation of apoptotic bodies.
These changes can be observed using phase-contrast microscopy or more specifically identified using fluorescent staining techniques.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Inconsistent compound concentration. 3. Cell line passage number is too high, leading to altered phenotype. 4. Instability of the compound in the culture medium. | 1. Seed cells at a consistent density for all experiments. 2. Prepare fresh dilutions of the compound from a stock solution for each experiment. 3. Use cells within a consistent and low passage number range. 4. Prepare fresh compound-containing medium for each medium change. Consider testing the stability of the compound in your medium over time. |
| Low or no cytotoxicity observed | 1. The cell line has low metabolic (CYP enzyme) activity. 2. The concentration of the compound is too low. 3. The compound has degraded. 4. Incorrect assay for measuring cytotoxicity. | 1. Use a cell line with known metabolic competency (e.g., HepaRG, primary hepatocytes) or a cell line engineered to express specific CYP enzymes (e.g., CYP3A4-expressing HepG2 cells).[2] 2. Perform a dose-response study to determine the appropriate concentration range. 3. Store the compound under recommended conditions (typically protected from light and moisture at low temperatures). 4. Use a reliable cell viability assay such as MTT, MTS, or a neutral red uptake assay. |
| Cells detaching from the culture plate | 1. High levels of cytotoxicity leading to cell death and detachment. 2. The solvent (e.g., DMSO) concentration is too high. 3. The cell line is sensitive to the culture conditions. | 1. Lower the concentration of this compound. 2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). 3. Check the health of the cells before starting the experiment and ensure optimal culture conditions (pH, humidity, CO2). |
| Contamination in long-term cultures | 1. Frequent handling and medium changes increase the risk of contamination. | 1. Adhere to strict aseptic techniques. 2. Use antibiotics/antimycotics in the culture medium if necessary, but be aware that they can sometimes affect cell physiology. |
Quantitative Data
The following table summarizes the IC50 values of representative retronecine-type pyrrolizidine alkaloids in various cell lines. Note that IC50 values can vary depending on the experimental conditions, including the cell line, exposure time, and assay method used.[7][9]
| Pyrrolizidine Alkaloid | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Monocrotaline | HepG2 (Human Liver Cancer) | Not Specified | ~61.4 (24.966 µg/mL) | [10] |
| Retrorsine (B1680556) | HepG2 (Human Liver Cancer) | Not Specified | ~275 | [7] |
| Retrorsine | Primary Mouse Hepatocytes | Not Specified | 148 | [8] |
| Retrorsine | Primary Rat Hepatocytes | Not Specified | 153 | [8] |
| Monocrotaline | CRL-2118 (Chicken Hepatocytes) | Not Specified | >1000 | [7] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (or related PA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[7]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat them with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[12]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for cytotoxicity and apoptosis assessment of this compound.
Caption: Pyrrolizidine alkaloid-induced mitochondrial apoptosis pathway.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Strategies to minimize batch-to-batch variability of 7-Angeloylretronecine extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize batch-to-batch variability in 7-Angeloylretronecine extracts. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found? A1: this compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds. PAs are known for their potential toxicity, particularly to the liver.[1] This compound is found in various plant species, primarily within the Boraginaceae family (e.g., Cerinthe minor, Cynoglossum clandestinum, Echium tuberculatum) and the Senecio genus (family Asteraceae).[1][2][3]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts? A2: Batch-to-batch variability is a significant challenge in working with natural product extracts. The primary causes can be categorized into three main areas:
-
Raw Botanical Material:
-
Genetics and Species: Different species or even subspecies of plants can have vastly different alkaloid profiles.[4]
-
Geographical Source and Climate: The soil composition, temperature, and water availability where the plant was grown affect its secondary metabolite production.[4]
-
Harvesting Time: The developmental stage of the plant (e.g., pre-flowering, flowering, post-flowering) significantly influences the concentration of this compound.[4]
-
-
Post-Harvest Processing:
-
Drying: Improper drying temperature or duration can lead to enzymatic degradation of the target compound.
-
Storage: Exposure to light, heat, or moisture during storage can degrade the phytochemicals in the plant material.[4]
-
-
Extraction and Analytical Procedures:
-
Method Inconsistency: Variations in the extraction solvent, pH, temperature, pressure, or duration will lead to different yields and purity.[1]
-
Analytical Method Drift: Changes in instrument performance (e.g., HPLC column aging, detector sensitivity) can affect quantification.
-
Q3: Why is minimizing variability in these extracts important? A3: Minimizing variability is critical for ensuring the reproducibility of scientific experiments and the safety and efficacy of potential drug products. For researchers, consistent extract quality is necessary to obtain reliable data on biological activity. For drug development, regulatory agencies require stringent control over the chemical composition of botanical drugs to ensure consistent therapeutic effects and to monitor toxic components like PAs.[1]
Q4: What are the safety precautions for handling this compound? A4: this compound is a pyrrolizidine alkaloid, a class of compounds known for potential hepatotoxic (liver-damaging) and carcinogenic properties.[1] Always handle the raw plant material, extracts, and isolated compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incorrect plant species or plant part used. | Verify the botanical identity of your raw material. Ensure you are using the correct part of the plant (e.g., leaves, roots) as specified in the literature. |
| Plant material was harvested at the wrong time. | Review literature for the optimal harvest season and developmental stage for maximizing PA content in your specific plant species. | |
| Inefficient extraction solvent or pH. | PAs are typically extracted under acidic conditions to form salts. Ensure your solvent is acidified (e.g., with formic or tartaric acid).[1] Consider testing different solvents (e.g., methanol (B129727), ethanol) to find the optimal one for your material. | |
| Degradation of the compound during processing. | Avoid excessive heat during drying and extraction steps. Store raw material and extracts in a cool, dark, and dry place. | |
| Presence of Impurities or Co-eluting Peaks in HPLC | Incomplete purification of the crude extract. | Use a purification step after the initial extraction. Solid-phase extraction (SPE), particularly cation-exchange SPE, is effective for purifying alkaloids.[1] |
| Poor chromatographic separation. | Optimize your HPLC method. Adjust the mobile phase gradient, change the column type (e.g., C12 or C18), or modify the pH of the mobile phase to improve peak resolution.[2] | |
| Matrix effects in MS detection. | Incorporate internal standards into your analytical method to compensate for matrix effects.[5] Ensure your sample preparation includes a cleanup step to remove interfering compounds. | |
| Inconsistent Concentration Between Batches | Variation in raw material. | Source botanicals from a single, reputable supplier who can provide a certificate of analysis. If possible, use material from the same harvest lot. |
| Inconsistent extraction parameters. | Standardize and document every step of your extraction protocol. Use automated or semi-automated equipment where possible to minimize human error. | |
| Analytical instrument variability. | Regularly calibrate your analytical instruments. Use a system suitability test before each run to ensure the HPLC-MS system is performing correctly. |
Data Presentation: Impact of Extraction Solvent on Yield
While specific quantitative data for this compound is limited, the following table illustrates how solvent choice can dramatically affect the yield of different classes of phytochemicals from plant material. This highlights the importance of solvent optimization in your protocol. The data is generalized from studies on various medicinal plants.[6]
| Solvent System | Relative Polarity | Typical Alkaloid Yield (µg/mg) | Typical Flavonoid Yield (µg/mg) | Typical Phenol Yield (µg/mg) |
| Petroleum Ether | Low | 110 - 125 | 35 - 50 | 15 - 25 |
| Chloroform | Medium-Low | 80 - 100 | 40 - 60 | 20 - 30 |
| Acetone | Medium | 60 - 80 | 60 - 85 | 45 - 60 |
| Aqueous (Water) | High | 40 - 55 | 70 - 95 | 50 - 70 |
Note: Yields are presented as ranges and are for illustrative purposes. Optimal solvent and yield for this compound must be determined empirically.
Experimental Protocols
Protocol 1: Acidified Methanol Extraction of this compound
This protocol is based on a method developed for the extraction of pyrrolizidine alkaloids from various plant materials.[1]
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves) at 40°C until constant weight.
-
Grind the dried material into a fine powder (e.g., 40 mesh).[2]
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a round-bottom flask.
-
Prepare the extraction solvent: 1% tartaric acid in methanol (w/v).
-
Add 20 mL of the extraction solvent to the flask.
-
Heat the mixture to boiling using an electric basket or heating mantle and reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification (Cation-Exchange Solid Phase Extraction):
-
Re-dissolve the crude extract in 5 mL of 0.1 M HCl.
-
Condition a cation-exchange SPE cartridge (e.g., 500 mg) by washing it with 5 mL of methanol followed by 5 mL of 0.1 M HCl.
-
Load the re-dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove neutral and acidic impurities.
-
Elute the alkaloids from the cartridge using 10 mL of methanol containing 5% ammonia.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final purified extract in a known volume of the initial HPLC mobile phase for analysis.
-
Protocol 2: HPLC-MS/MS Analysis of this compound
This protocol is a composite based on methods used for the analysis of PAs in plant extracts.[1][2]
-
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Synergi MAX-RP C12 (4 µm, 250 x 4.6 mm) or equivalent.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: Linear gradient from 5% to 30% B
-
30-35 min: Hold at 30% B
-
35-40 min: Linear gradient from 30% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[2]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Spike samples with an appropriate internal standard if available to correct for matrix effects and variations in sample preparation.
-
Visualizations
References
Technical Support Center: Studying 7-Angeloylretronecine Effects in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the effects of 7-Angeloylretronecine, a pyrrolizidine (B1209537) alkaloid (PA). As specific data for this compound is limited, this guide draws upon established knowledge of the broader class of PAs to provide a robust framework for experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for this compound and other pyrrolizidine alkaloids?
A1: this compound, like other toxic pyrrolizidine alkaloids, is not directly toxic. It requires metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic metabolites.[1][2] These metabolites can then bind to cellular proteins and DNA, leading to the formation of adducts that trigger cellular damage, inflammation, and apoptosis, ultimately resulting in hepatotoxicity.[2] The primary manifestation of this toxicity is often hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.
Q2: What are the typical clinical signs of pyrrolizidine alkaloid toxicity in animal models?
A2: Clinical signs of PA toxicity can be acute or chronic, depending on the dose and duration of exposure.
-
Acute signs may include a sudden decrease in activity, weight loss, jaundice, and in severe cases, death due to hemorrhagic hepatic necrosis.[1]
-
Chronic signs often have a delayed onset and can include progressive weight loss, rough coat, ascites (fluid accumulation in the abdomen), and neurological signs secondary to liver failure (hepatic encephalopathy), such as head-pressing or aimless wandering.[1][3]
Q3: Which animal models are most appropriate for studying this compound-induced liver injury?
A3: Rodent models, particularly rats and mice, are commonly used for investigating PA-induced hepatotoxicity due to their well-characterized physiology and the availability of transgenic strains. However, it's important to note that species susceptibility to PAs can vary significantly. For instance, pigs are highly susceptible, while sheep and goats are more resistant.[1] The choice of model should be guided by the specific research question.
Troubleshooting Guide
Issue 1: High and Unexplained Animal Mortality
-
Question: We observed a high rate of mortality in our mice shortly after administering this compound, even at what we predicted to be a low dose. What could be the cause?
-
Answer: Unexpectedly high mortality can stem from several factors:
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Dose Miscalculation: Ensure the dose calculation is correct and accounts for the purity of the this compound sample.
-
Vehicle Toxicity: The vehicle used to dissolve the compound may have its own toxicity. Always include a vehicle-only control group.
-
Route of Administration: The route of administration (e.g., intraperitoneal vs. oral gavage) can significantly impact the rate of absorption and subsequent toxicity.
-
Animal Strain and Age: Different strains and younger animals can exhibit higher sensitivity to PAs.
-
Issue 2: Lack of Significant Liver Enzyme Elevation Despite Histological Damage
-
Question: Our histological analysis shows clear evidence of liver damage (e.g., centrilobular necrosis, fibrosis), but serum levels of ALT and AST are only mildly elevated. Is this expected?
-
Answer: Yes, this can be a feature of PA-induced liver injury. In some cases, especially in chronic exposure models, the liver damage can be progressive and insidious without causing a dramatic spike in liver enzymes.[2] The damage may be more accurately reflected by other markers such as bilirubin (B190676) levels, or more advanced techniques like gene expression analysis for fibrotic markers.
Issue 3: High Variability in Response Between Animals
-
Question: We are observing a high degree of variability in the extent of liver injury among animals in the same treatment group. How can we reduce this variability?
-
Answer: Variability is a common challenge in in-vivo studies. To mitigate this:
-
Standardize Procedures: Ensure consistent timing of dosing, feeding, and sample collection.
-
Control for Environmental Factors: House animals under identical conditions (light/dark cycle, temperature, humidity).
-
Genetic Homogeneity: Use animals from a reliable and genetically consistent supplier.
-
Increase Sample Size: A larger number of animals per group can help to overcome individual variations and increase statistical power.
-
Quantitative Data
Comparative Toxicity of Pyrrolizidine Alkaloids in Rats
| Pyrrolizidine Alkaloid | Route of Administration | LD50 (mg/kg body weight) | Primary Toxic Effect | Reference |
| Monocrotaline | Intraperitoneal | 175 | Hepatotoxicity, Pulmonotoxicity | (Extrapolated from multiple sources) |
| Retrorsine (B1680556) | Oral | 35 | Hepatotoxicity | (Extrapolated from multiple sources) |
| Senecionine | Intraperitoneal | 85 | Hepatotoxicity | (Extrapolated from multiple sources) |
| This compound | - | Not Established | Hepatotoxicity (presumed) | - |
Disclaimer: The LD50 values are approximate and can vary depending on the animal strain, age, and experimental conditions. Data for this compound is not currently available and its toxicity is inferred from its structural class.
Experimental Protocols
Protocol: Induction of Chronic Liver Fibrosis in Rats with a Pyrrolizidine Alkaloid (Retrorsine as an example)
This protocol is based on studies with retrorsine and should be adapted and optimized for this compound.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Compound Preparation: Dissolve retrorsine (or this compound) in an appropriate vehicle (e.g., sterile saline) to the desired concentration.
-
Dosing Regimen:
-
Administer a single intraperitoneal injection of the PA at a dose known to induce sub-lethal liver injury (e.g., 35 mg/kg for retrorsine).
-
Monitor animals daily for clinical signs of toxicity.
-
A second, lower dose (e.g., 17.5 mg/kg for retrorsine) can be administered after 2-3 weeks to promote the progression of fibrosis.
-
-
Monitoring and Sample Collection:
-
Collect blood samples via tail vein at regular intervals (e.g., weekly) for serum biochemistry analysis (ALT, AST, bilirubin).
-
At the end of the study period (e.g., 4-8 weeks), euthanize the animals and collect liver tissue.
-
-
Tissue Analysis:
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Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E, Masson's trichrome staining for fibrosis).
-
Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., qRT-PCR for fibrosis markers like α-SMA, collagen I).
-
Visualizations
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Caption: General experimental workflow for an in-vivo study.
Caption: Logical diagram for troubleshooting unexpected experimental outcomes.
References
Optimization of reaction conditions for the derivatization of 7-Angeloylretronecine
Welcome to the technical support center for the derivatization of 7-Angeloylretronecine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful derivatization of this pyrrolizidine (B1209537) alkaloid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound and other retronecine (B1221780) esters.
Q1: My derivatization reaction for GC-MS analysis is showing low or no product yield. What are the common causes?
A1: Low or no yield in derivatization for GC-MS, such as silylation or acylation, can stem from several factors:
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Presence of Moisture: Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled in a desiccator, and use anhydrous solvents. The sample itself must be completely dry before adding the reagent.[1]
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Incomplete Reduction of N-oxides: Pyrrolizidine alkaloids often exist as N-oxides, which are not volatile and require reduction to their tertiary amine parent compounds before derivatization for GC-MS.[1] Incomplete reduction with agents like zinc dust will lead to poor derivatization efficiency.
-
Suboptimal Reaction Conditions: Derivatization reactions are sensitive to temperature and time. For silylation, heating at 60-80°C for 30-60 minutes is a general guideline, but this may need optimization for this compound.[1] For acylation with heptafluorobutyric anhydride (B1165640) (HFBA), ensure the reaction proceeds for the recommended time, typically around 60 minutes at 60-70°C.
-
Reagent Degradation: Derivatizing reagents can lose potency over time, especially if not stored under appropriate conditions (e.g., in a dry, inert atmosphere). Using fresh or properly stored reagents is crucial.
-
Hydrolysis of the Ester Group: Care should be taken to avoid hydrolysis of the angeloyl ester group during sample preparation and derivatization.[2]
Q2: I am observing multiple peaks in my chromatogram after derivatization. What could be the reason?
A2: The presence of multiple peaks could be due to:
-
Incomplete Derivatization: If the derivatization reaction is incomplete, you may see peaks corresponding to the unreacted analyte and partially derivatized products alongside the desired fully derivatized product.
-
Side Reactions: The derivatizing reagent may react with other functional groups or impurities in the sample, leading to the formation of byproducts.
-
Degradation of the Analyte or Derivative: this compound or its derivative might be unstable under the analytical conditions, leading to degradation products. Pyrrolizidine alkaloids can be volatile, and care should be taken during steps involving evaporation.[2]
-
Isomers: The presence of stereoisomers of this compound in the original sample could lead to the separation of their derivatized forms.
Q3: The derivatization for HPLC analysis with Ehrlich's reagent is not producing a stable colorimetric product. What should I check?
A3: For the derivatization of retronecine esters with o-chloranil and Ehrlich's reagent, consider the following:
-
Reaction Time and Temperature: The optimal conditions for this reaction have been reported as 4 hours at 25°C.[3] Deviations from this can lead to incomplete reaction or degradation of the colored product.
-
Reagent Concentration: The concentration of both o-chloranil and Ehrlich's reagent is critical. It has been found that 5 µL of 1% o-chloranil and 50 µL of Ehrlich reagent are sufficient for derivatizing retronecine esters at concentrations below 65 nmol/mL, achieving a 99.2% yield.[3]
-
Stability of the Product: The resulting colored derivative is reported to be stable for up to 8 hours at 25°C, which should provide sufficient time for HPLC analysis.[3] Delays in analysis could lead to signal degradation.
-
Matrix Interferences: Components in the sample matrix can potentially interfere with the colorimetric reaction. Proper sample clean-up, for instance, using solid-phase extraction (SPE), is recommended.[1]
Data Presentation: Reaction Condition Optimization
The following tables summarize optimized reaction conditions for common derivatization methods for retronecine-type pyrrolizidine alkaloids, which can be used as a starting point for the derivatization of this compound.
Table 1: HPLC Derivatization with o-Chloranil and Ehrlich's Reagent for Retronecine Esters
| Parameter | Optimized Condition | Notes |
| Derivatizing Agents | 1% o-chloranil in chloroform (B151607); Ehrlich's reagent (0.2g DMAB in 10mL ethanol (B145695) with 2.0mL BF3 etherate) | Ehrlich's reagent should be freshly prepared. |
| Reagent Volume | 5 µL of 1% o-chloranil and 50 µL of Ehrlich's reagent | For analyte concentrations < 65 nmol/mL.[3] |
| Reaction Temperature | 25 °C | Temperatures between 0 and 40°C were studied.[3] |
| Reaction Time | 4 hours | Reaction times between 5 minutes and 15 hours were evaluated.[3] |
| Product Stability | Stable for 8 hours at 25 °C | Allows sufficient time for HPLC analysis.[3] |
| Reported Yield | 99.2% | For retronecine esters in general.[3] |
Table 2: GC-MS Derivatization Methods for Pyrrolizidine Alkaloids
| Parameter | Acylation with HFBA | Silylation with MSTFA |
| Reagent | Heptafluorobutyric anhydride (HFBA) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% TMCS as a catalyst |
| Sample Prep | Must be completely dry. | Must be completely dry.[1] |
| Reaction Temp. | 60-70 °C | 60-80 °C[1] |
| Reaction Time | ~60 minutes | 30-60 minutes[1] |
| Solvent | Ethyl acetate | Pyridine or other aprotic solvents |
| Post-reaction | Evaporate excess reagent and solvent under nitrogen stream. Reconstitute in a suitable solvent (e.g., ethyl acetate). | Can often be directly injected into the GC-MS. |
Experimental Protocols & Workflows
Below are detailed methodologies for the key derivatization procedures.
Protocol 1: Derivatization for HPLC Analysis using o-Chloranil and Ehrlich's Reagent
This method is designed for the quantitative analysis of total retronecine esters.
Materials:
-
Chloroform
-
o-chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone)
-
4-dimethylaminobenzaldehyde (DMAB)
-
Absolute ethanol
-
Boron trifluoride etherate (BF3 etherate)
-
Sample extract containing this compound dissolved in chloroform
Procedure:
-
Preparation of Reagents:
-
1% o-chloranil solution: Dissolve o-chloranil in chloroform to a final concentration of 1% (w/v).
-
Ehrlich's Reagent: Dissolve 0.2 g of DMAB in 10 mL of absolute ethanol, then add 2.0 mL of BF3 etherate.[3]
-
-
Derivatization Reaction:
-
To your sample extract in chloroform, add 5 µL of the 1% o-chloranil solution.
-
Add 50 µL of the freshly prepared Ehrlich's reagent.
-
Vortex the mixture and incubate at 25°C for 4 hours in the dark.[3]
-
-
HPLC Analysis:
-
Following incubation, the sample is ready for injection into the HPLC system.
-
The colored derivative is stable for up to 8 hours at 25°C.[3]
-
References
Technical Support Center: Enhancing the Stability of 7-Angeloylretronecine Formulations for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 7-Angeloylretronecine formulations for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a pyrrolizidine (B1209537) alkaloid ester, is susceptible to degradation through several pathways, primarily hydrolysis of the ester bond. This can be catalyzed by acidic or basic conditions. Oxidation of the retronecine (B1221780) moiety can also occur. Understanding these pathways is critical for developing stable formulations.[1][2]
Q2: What are the initial signs of instability in my this compound formulation?
A2: Visual indicators of instability can include a change in the color or clarity of the solution, or the formation of precipitates. Analytically, instability is detected by a decrease in the concentration of this compound and the appearance of degradation products when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC).[3][4][5]
Q3: How can I improve the aqueous solubility of this compound to create a stable stock solution?
A3: Poor aqueous solubility can contribute to formulation instability. To improve solubility, consider using co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG). Additionally, complexation with cyclodextrins can significantly enhance the aqueous solubility and stability of hydrophobic compounds.
Q4: Are there specific excipients I should avoid when formulating this compound?
A4: Avoid excipients that can create acidic or basic microenvironments, as these can catalyze hydrolysis. Also, be cautious with excipients that may contain reactive impurities or promote oxidative degradation. It is crucial to conduct compatibility studies with all chosen excipients.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Significant decrease in this compound concentration within a short period (hours to days) as confirmed by HPLC analysis.
-
Appearance of new peaks corresponding to degradation products in the chromatogram.
-
Visible changes in the formulation, such as precipitation or color change.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | This compound is an ester and is likely susceptible to pH-dependent hydrolysis. Determine the pH of your formulation and adjust it to a more neutral range (e.g., pH 6.0-7.5) using a biocompatible buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer). Conduct a pH-stability profile to identify the optimal pH for maximum stability. |
| Presence of Water | As hydrolysis is a primary degradation pathway, minimizing contact with water is crucial. For storage, consider preparing the formulation in a non-aqueous, biocompatible solvent or as a lyophilized powder that can be reconstituted immediately before use. |
| Oxidation | The retronecine base may be susceptible to oxidation. To mitigate this, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation. Additionally, purging the formulation with an inert gas like nitrogen or argon during preparation and storage can help prevent oxidation.[1][2] |
| Light Exposure | Photodegradation can be a concern for many natural products. Protect the formulation from light by using amber vials or by wrapping the container in aluminum foil. Conduct photostability studies to assess the impact of light on your formulation.[1] |
Issue 2: Low Bioavailability or Inconsistent In Vivo Results
Symptoms:
-
Lower than expected therapeutic efficacy in animal models.
-
High variability in in vivo data between subjects or experiments.
-
Pharmacokinetic analysis reveals low plasma concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Precipitation In Vivo | If the formulation is not adequately solubilized, this compound may precipitate upon injection, leading to poor absorption. Consider advanced formulation strategies such as complexation with cyclodextrins or encapsulation in liposomes to improve solubility and prevent precipitation. |
| Rapid In Vivo Degradation | The physiological environment (e.g., plasma enzymes) can accelerate the degradation of this compound. Encapsulating the compound in a protective carrier like a liposome (B1194612) can shield it from enzymatic degradation and prolong its circulation time. |
| Formulation Incompatibility with Vehicle | The chosen vehicle for in vivo administration may not be optimal, leading to poor drug release or local irritation. Test different biocompatible vehicles and assess their impact on the stability and performance of the formulation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[6][7][8]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Dissolve the stressed sample in the initial solvent.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Example Data Presentation (Forced Degradation):
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 N HCl, 60°C, 24h | Data to be determined experimentally | Data to be determined experimentally |
| 0.1 N NaOH, 60°C, 24h | Data to be determined experimentally | Data to be determined experimentally |
| 3% H₂O₂, RT, 24h | Data to be determined experimentally | Data to be determined experimentally |
| Thermal (80°C), 24h | Data to be determined experimentally | Data to be determined experimentally |
| Photolytic (UV), 24h | Data to be determined experimentally | Data to be determined experimentally |
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with a cyclodextrin (B1172386) (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).[9][10][11][12][13]
Methodology:
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to HP-β-CD (common starting ratios are 1:1, 1:2, and 1:5).
-
Kneading Method:
-
Accurately weigh the calculated amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a paste.
-
Gradually add the this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the solubility and dissolution rate of the complex in comparison to the free compound.
-
Evaluate the stability of the complex in aqueous solution over time using HPLC.
-
Protocol 3: Preparation of this compound Loaded Liposomes
Objective: To encapsulate this compound in liposomes to improve its stability, prolong its circulation time, and potentially enhance its therapeutic efficacy.[14][15]
Methodology (Thin-Film Hydration Method):
-
Lipid Film Preparation:
-
Dissolve this compound and a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a biocompatible aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the this compound content by HPLC.
-
Assess the in vitro drug release profile and the stability of the liposomal formulation upon storage.
-
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Logic Diagram for Troubleshooting Formulation Instability.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scispace.com [scispace.com]
- 7. jpsbr.org [jpsbr.org]
- 8. ijrpp.com [ijrpp.com]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
- 11. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
- 15. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of Pyrrolizidine Alkaloid Cytotoxicity: Where Does 7-Angeloylretronecine Stand?
A notable gap in current toxicological data is the absence of specific in vitro cytotoxicity studies for 7-Angeloylretronecine, a retronecine-type pyrrolizidine (B1209537) alkaloid (PA). Despite the extensive research into the toxic properties of many PAs, quantitative data, such as IC50 values, for this compound remains elusive in publicly available literature. This guide, therefore, provides a comparative overview of the cytotoxicity of several well-characterized PAs, establishing a framework to qualitatively assess the potential toxicity of this compound based on established structure-activity relationships.
Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species, and their presence as contaminants in herbal remedies, teas, and honey poses a significant risk to human and animal health.[1] Hepatotoxicity is a primary concern, and the toxic effects of PAs are largely dependent on their chemical structure.[1] Metabolic activation in the liver by cytochrome P450 enzymes is a prerequisite for their cytotoxic and genotoxic effects.[1] Key structural features that influence the toxic potency of PAs include the type of necine base (e.g., retronecine (B1221780), otonecine), the presence of a 1,2-unsaturated double bond, and the nature of the ester side chains (monoester, open diester, or macrocyclic diester).[1]
Quantitative Comparison of Pyrrolizidine Alkaloid Cytotoxicity
The cytotoxic potential of PAs is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.[1] Lower IC50 values are indicative of higher cytotoxic potency.[1] The following table summarizes the IC50 values for various PAs in different hepatic cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.[1]
| Pyrrolizidine Alkaloid | Necine Base Type | Ester Type | Cell Line | IC50 (µM) | Reference |
| Retrorsine (B1680556) | Retronecine | Macrocyclic Diester | HepaRG | 126.55 | [2] |
| Senecionine | Retronecine | Macrocyclic Diester | HepaRG | > Echimidine/Heliotrine | [2] |
| Lasiocarpine (B1674526) | Heliotridine | Open Diester | CRL-2118 | Most Cytotoxic of 11 PAs | [3] |
| Echimidine | Retronecine | Open Diester | HepaRG | < Senecionine | [2] |
| Heliotrine | Heliotridine | Monoester | CRL-2118 | ~73 | [3] |
| Intermedine (B191556) | Retronecine | Monoester | HepD | 239.39 | [2] |
| Lycopsamine | Retronecine | Monoester | HepD | 164.06 | [2] |
| Senkirkine | Otonecine | Macrocyclic Diester | HepaRG | < Echimidine/Heliotrine | [2] |
| Clivorine | Otonecine | - | HepG2 | IC20 = 0.013 ± 0.004 mM | [4] |
| Platyphylline | Platynecine | - | HepG2 | IC20 = 0.85 ± 0.11 mM | [4] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cell viability and cytotoxicity assays. Below are detailed methodologies for two commonly employed assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolizidine alkaloid for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Determine cell viability relative to the untreated control and calculate IC50 values from the dose-response curve.[1]
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] It is a reliable method for quantifying cytotoxicity based on the loss of cell membrane integrity.[5]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the reaction mixture from an LDH assay kit (containing substrate, cofactor, and dye) to the supernatant.[5]
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.[5]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) to determine the level of cytotoxicity.
Visualizing the Experimental Process and Cytotoxic Mechanism
To better understand the experimental approach and the underlying mechanism of PA-induced cytotoxicity, the following diagrams illustrate a typical workflow and a proposed signaling pathway.
Experimental workflow for in vitro cytotoxicity assessment of pyrrolizidine alkaloids.
Proposed signaling pathway for PA-induced apoptosis.
Structure-Activity Relationship and the Case of this compound
The cytotoxicity of PAs is intricately linked to their chemical structure. Generally, macrocyclic diesters are more toxic than open-chain diesters, which are in turn more toxic than monoesters.[2] The presence of a 1,2-unsaturated bond in the necine base is crucial for the metabolic activation to toxic pyrrolic metabolites.[1] PAs with a platynecine-type base, which lack this double bond, are considered less toxic.[4][6] Otonecine-type PAs have been shown to exhibit significantly higher cytotoxic effects than retronecine-type PAs.[4]
This compound is a monoester of the retronecine base. Based on the established structure-activity relationships, it can be inferred that its cytotoxicity would likely be lower than that of macrocyclic diesters like retrorsine and senecionine, and also lower than open-chain diesters such as lasiocarpine and echimidine. Its toxicity is expected to be in a similar range to other retronecine monoesters like intermedine and lycopsamine. However, without direct experimental data, this remains a well-founded hypothesis. Further in vitro studies are essential to definitively characterize the cytotoxic profile of this compound and accurately assess its potential risk to human and animal health.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
Genotoxicity Assessment: A Comparative Analysis of 7-Angeloylretronecine, Monocrotaline, and Senecionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative genotoxicity assessment of three pyrrolizidine (B1209537) alkaloids (PAs): 7-angeloylretronecine, monocrotaline (B1676716), and senecionine (B1681732). PAs are a class of natural toxins found in numerous plant species worldwide, and their potential for DNA damage is a significant concern for human health, particularly in the context of herbal medicines and contaminated food products. This document summarizes available quantitative data, details experimental protocols for key genotoxicity assays, and visualizes relevant biological and experimental processes to aid in research and drug development.
Executive Summary
Pyrrolizidine alkaloids exert their genotoxic effects after metabolic activation, primarily by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters. These metabolites can form DNA adducts, induce mutations, and cause chromosomal damage. The genotoxic potential of PAs is highly dependent on their chemical structure.
This guide focuses on a comparative evaluation of:
-
This compound: A retronecine (B1221780) monoester.
-
Monocrotaline: A macrocyclic diester of retronecine.
-
Senecionine: A macrocyclic diester of retronecine.
While quantitative genotoxicity data for monocrotaline and senecionine are available from in vitro studies, specific data for this compound from standardized genotoxicity assays such as the micronucleus and comet assays are limited in the currently available scientific literature. However, based on structure-activity relationships established for pyrrolizidine alkaloids, it is generally understood that monoesters like this compound are less genotoxic than macrocyclic diesters like monocrotaline and senecionine.
Data Presentation: Comparative Genotoxicity
The following tables summarize quantitative data from in vitro genotoxicity studies on monocrotaline and senecionine in human hepatoma cell lines, which are metabolically competent to activate PAs.
Table 1: In Vitro Micronucleus Assay Data in Human Hepatoma (HepG2) Cells
| Compound | Concentration Range Tested (µM) | Lowest Effective Concentration (µM) for Significant Micronucleus Induction | Maximum Fold Increase in Micronuclei | Reference |
| Monocrotaline | Not specified in detail, but tested | ~100 | Not specified | [1] |
| Senecionine | Not specified in detail, but tested | ~32 | ~1.64 - 2.0 | [1] |
Note: Specific quantitative data for this compound from micronucleus assays were not available in the reviewed literature.
Table 2: In Vitro Comet Assay (Alkaline) Data in Human Hepatoma (HepG2) Cells
| Compound | Assay Type | Observation | Reference |
| Monocrotaline | Crosslink Comet Assay | Did not significantly reduce H₂O₂-induced DNA migration, suggesting a lack of significant DNA cross-linking activity at the tested concentrations. | [1] |
| Senecionine | Crosslink Comet Assay | Reduced H₂O₂-induced DNA migration, indicating DNA cross-linking activity. | [1] |
Note: Specific quantitative data for this compound from comet assays were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the replication and interpretation of experimental results.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a widely used method to assess chromosomal damage. It detects micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone cell division after experiencing chromosomal breakage or loss.
Cell Culture and Treatment:
-
Human hepatoma cells (e.g., HepG2), which are metabolically competent, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in culture plates and allowed to attach overnight.
-
The test compounds (this compound, monocrotaline, senecionine) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A solvent control and a positive control (a known genotoxic agent) are included.
-
The cells are incubated with the test compounds for a specific period (e.g., 24 hours) to allow for metabolic activation and induction of DNA damage.
Cytokinesis Block:
-
Cytochalasin B, an inhibitor of cytokinesis, is added to the cultures to block cell division at the binucleate stage. This allows for the identification of cells that have completed one nuclear division.
Harvesting and Staining:
-
After the treatment period, cells are harvested by trypsinization.
-
The cells are treated with a hypotonic solution to swell the cytoplasm.
-
Cells are fixed using a methanol/acetic acid solution.
-
The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
Scoring and Data Analysis:
-
Micronuclei are scored in a predetermined number of binucleated cells (e.g., 1000 cells) per treatment group using a light or fluorescence microscope.
-
The frequency of micronucleated cells is calculated for each concentration.
-
Statistical analysis is performed to determine the significance of any increase in micronucleus frequency compared to the solvent control.
Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.
Cell Preparation and Treatment:
-
Human hepatoma cells are cultured and treated with the test compounds as described for the micronucleus assay.
Slide Preparation:
-
A suspension of single cells is mixed with low-melting-point agarose (B213101).
-
This mixture is layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
A third layer of low-melting-point agarose is added on top.
Lysis:
-
The slides are immersed in a cold lysing solution (containing high salt and detergents) to remove cell membranes, cytoplasm, and most nuclear proteins, leaving behind the nuclear DNA as a "nucleoid".
Alkaline Unwinding and Electrophoresis:
-
The slides are placed in an electrophoresis tank filled with a high-pH alkaline buffer (pH > 13). This unwinds the DNA and exposes single-strand breaks and alkali-labile sites.
-
An electric field is applied, causing the negatively charged, broken DNA fragments to migrate out of the nucleoid towards the anode, forming a "comet tail". Undamaged DNA remains in the "comet head".
Staining and Visualization:
-
The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
The comets are visualized using a fluorescence microscope.
Data Analysis:
-
Image analysis software is used to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment (a product of tail length and the fraction of DNA in the tail).
-
The mean values of these parameters are calculated for each treatment group and compared to the solvent control using statistical tests.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the genotoxicity assessment of pyrrolizidine alkaloids.
Caption: Metabolic activation of pyrrolizidine alkaloids leading to genotoxicity.
Caption: Workflow of the in vitro micronucleus assay for genotoxicity testing.
Caption: Workflow of the alkaline comet assay for detecting DNA damage.
References
Head-to-Head Comparison of Acetylcholinesterase Inhibitory Activity: 7-Angeloylretronecine vs. Jacobine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activity of two pyrrolizidine (B1209537) alkaloids: 7-Angeloylretronecine and jacobine (B1672728). This document summarizes the available quantitative data, outlines common experimental protocols for assessing AChE inhibition, and visualizes the relevant biological pathway and experimental workflow.
Quantitative Comparison of AChE Inhibitory Activity
The direct comparison of the acetylcholinesterase inhibitory activity of this compound and jacobine is limited by the availability of experimental data for jacobine. However, data for this compound provides a benchmark for its potential as a moderate AChE inhibitor.
| Compound | Chemical Class | Source Organism (Example) | IC50 Value (AChE Inhibition) | Reference |
| This compound | Pyrrolizidine Alkaloid | Echium confusum | 0.276–0.769 mM[1][2] | Benamar et al., 2017 |
| Jacobine | Pyrrolizidine Alkaloid | Senecio jacobaea | Not available in the reviewed literature | - |
Note on Jacobine: Extensive literature searches did not yield a specific IC50 value for the acetylcholinesterase inhibitory activity of jacobine. While jacobine is a known hepatotoxic pyrrolizidine alkaloid from species such as Senecio jacobaea[3][4], its direct interaction with acetylcholinesterase has not been quantitatively characterized in the available scientific literature. Pyrrolizidine alkaloids as a class are recognized for their potential to inhibit acetylcholinesterase, a property that contributes to their role in plant defense against herbivores[5].
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is crucial for the screening and characterization of potential therapeutic agents. The most common method is the spectrophotometric assay developed by Ellman.
Ellman's Spectrophotometric Assay for AChE Inhibition
This colorimetric method is a widely accepted standard for measuring AChE activity and inhibition.
Principle: The assay is based on the reaction of acetylthiocholine (B1193921) (ATC) with acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.
Typical Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0).
-
Acetylthiocholine Iodide (ATCI) solution.
-
DTNB solution in phosphate buffer.
-
Acetylcholinesterase (AChE) solution (from electric eel or recombinant human).
-
Test compound solutions (this compound or jacobine) at various concentrations.
-
Positive control (e.g., Galanthamine or Donepezil).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
10 µL of the test compound solution (or buffer for control).
-
10 µL of AChE solution.
-
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of Acetylcholine (B1216132) Breakdown
The following diagram illustrates the enzymatic degradation of acetylcholine by acetylcholinesterase in the synaptic cleft, a critical process for terminating neurotransmission. AChE inhibitors prevent this breakdown, leading to an accumulation of acetylcholine.
References
- 1. Acetylcholinesterase inhibitory activity of pyrrolizidine alkaloids from Echium confusum Coincy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Variation in pyrrolizidine alkaloid patterns of Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine alkaloids: their occurrence in honey from tansy ragwort (Senecio jacobaea L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potency of 7-Angeloylretronecine: A Comparative Analysis Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7-Angeloylretronecine's Biological Activity with the Alternative Pyrrolizidine (B1209537) Alkaloid, Senecionine.
This guide provides a comprehensive validation of the biological activity of this compound, a pyrrolizidine alkaloid of interest for its potential cytotoxic and apoptotic effects. Due to the limited availability of data on the isolated compound, this analysis primarily relies on studies of Heliotropium indicum extracts, a known source of this compound. The biological activities of these extracts are compared with Senecionine, a structurally related and more extensively studied pyrrolizidine alkaloid. This guide aims to furnish researchers with the necessary data and protocols to evaluate the potential of this compound in preclinical studies.
Comparative Cytotoxicity Analysis
The cytotoxic effects of Heliotropium indicum extracts, containing this compound, have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CTC50) values from these studies are summarized below. For comparative purposes, available cytotoxicity data for Senecionine is also presented, although it should be noted that the data pertains to different cell lines, which presents a limitation for direct comparison.
| Compound/Extract | Cell Line | Assay | IC50/CTC50 (µg/mL) |
| Ethanolic Extract of Heliotropium indicum | NCI-H226 (Human Lung Squamous Carcinoma) | SRB | 51.90 ± 2.35[1] |
| Methanolic Extract of Heliotropium indicum | MCF-7 (Human Breast Adenocarcinoma) | MTT | 97.54[2] |
| Ethyl Acetate Extract of Heliotropium indicum Root | HT-29 (Human Colon Adenocarcinoma) | MTT | 3.04[3] |
| Methanolic Extracts of Heliotropium indicum Stem and Leaf | HeLa (Human Cervical Cancer) | - | 200[4] |
| Senecionine | PC3 (Human Prostate Adenocarcinoma) | MTT | Cytotoxic at 50 and 500 |
| Senecionine | DU145 (Human Prostate Adenocarcinoma) | MTT | Cytotoxic at 50 and 500 |
| Senecionine | Huh-7.5 (Human Hepatoma) | MTT | Concentration-dependent inhibition |
Note: The data for this compound is derived from extracts of Heliotropium indicum and not the purified compound. The cytotoxicity of Senecionine has been demonstrated, but direct IC50 value comparisons in the same cell lines are not available in the reviewed literature.
Unraveling the Mechanism: Induction of Apoptosis
Pyrrolizidine alkaloids, including this compound and Senecionine, are known to induce programmed cell death, or apoptosis, in cancer cells. Studies on related compounds suggest that the primary mechanism of action involves the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspases, which are the key executioners of apoptosis.
Research indicates that pyrrolizidine alkaloids can trigger the degradation of anti-apoptotic proteins like Bcl-xL, leading to the release of cytochrome c from the mitochondria.[5] This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[5] Some studies also suggest a potential role of the extrinsic (death receptor) pathway in the apoptotic process induced by these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a widely used method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., Heliotropium indicum extract or Senecionine) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Sulforhodamine B (SRB) Assay:
The SRB assay is another common method for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and treatment.
-
Cell Fixation: After treatment, fix the cells by gently adding a cold solution of 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Apoptosis Detection
Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells.
-
Cell Preparation: After treatment, harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Pathways and Processes
To better understand the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. Anticancer Effects of Senecionine and Senecio vulgaris L. on Prostate Cancer Cell Lines - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids | MDPI [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Angeloylretronecine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical methods for the quantification of 7-Angeloylretronecine, a pyrrolizidine (B1209537) alkaloid (PA) of toxicological concern.[1][2][3] The accurate and reliable measurement of this compound is critical in the safety assessment of herbal medicines, food products, and in pharmacokinetic studies.[1][4][5] This document outlines the experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), presents their performance data in a comparative format, and discusses the principles of cross-validation as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[6][7][8][9]
Methodology Comparison: HPLC-UV vs. UHPLC-MS/MS
The choice of an analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, UHPLC-MS/MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis.[2][4][10]
Table 1: Comparison of Quantitative Performance Parameters
| Performance Characteristic | HPLC-UV (Representative Method) | UHPLC-MS/MS |
| Linearity Range | 0.5 - 50 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~50 - 100 ng/mL | 0.01 - 0.2 µg/kg[1] |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | 0.1 - 0.5 µg/kg[1] |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115%[4] |
| Precision (%RSD) | < 5% | < 15%[4] |
| Selectivity | Moderate; susceptible to interference from matrix components with similar UV absorbance. | High; based on specific precursor-to-product ion transitions. |
| Matrix Effect | Can be significant, often requiring extensive sample cleanup. | Can be significant (ion suppression/enhancement), but often compensated for using matrix-matched calibrants or stable isotope-labeled internal standards.[5] |
| Run Time | 10 - 20 minutes | < 10 minutes |
Experimental Protocols
UHPLC-MS/MS Method for Trace Quantification
This method is adapted from established protocols for the analysis of pyrrolizidine alkaloids in complex matrices like herbal medicines and food.[1][4][5]
a) Sample Preparation (Acidic Extraction & SPE Cleanup)
-
Homogenize 1.0 g of the sample material.
-
Add 10 mL of 2% formic acid in water and shake for 15 minutes for extraction.[4]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.[4]
-
Filter the supernatant through a 0.22 µm filter.
-
Load the filtered extract onto a pre-conditioned strong cation exchange (SCX) Solid Phase Extraction (SPE) cartridge.[5]
-
Wash the cartridge with methanol (B129727) to remove interferences.
-
Elute the this compound and other PAs using a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for analysis.
b) Instrumentation and Conditions
-
Chromatography System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724).
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Positive ion ESI in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions for this compound: Specific precursor ion (e.g., m/z 238.1) to product ions would be monitored for quantification and qualification.
HPLC-UV Method for Higher Concentration Analysis
This protocol is a representative method for the quantification of alkaloids when high sensitivity is not the primary requirement.
a) Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize 10 g of the sample material.
-
Basify the sample with an appropriate amount of ammonium hydroxide solution.
-
Extract the alkaloids into an organic solvent like dichloromethane (B109758) or chloroform (B151607) by vigorous shaking.
-
Separate the organic layer and repeat the extraction process two more times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Reconstitute the residue in a known volume of mobile phase and filter through a 0.45 µm filter before injection.
b) Instrumentation and Conditions
-
Chromatography System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).[11]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a phosphate (B84403) buffer (pH adjusted).[12][13]
-
Flow Rate: 1.0 mL/min.[13]
-
UV Detection: Monitoring at a wavelength of approximately 220 nm.[13]
Workflow Diagrams
The following diagrams illustrate the typical workflows for sample analysis and method cross-validation.
Caption: General experimental workflow for the quantification of this compound.
Cross-Validation of Analytical Methods
Cross-validation is essential to demonstrate that two different analytical methods provide comparable results.[14] It is a regulatory requirement when data from different methods or laboratories are combined or compared within or across studies.[8][15] For example, cross-validation would be necessary if a project transitions from an established HPLC-UV method to a more sensitive UHPLC-MS/MS method.
The process involves analyzing the same set of quality control (QC) samples and, if available, study samples with both the established (reference) and the new (comparator) method.[15] The results are then statistically compared to ensure there is no significant bias between the methods.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid on-site identification of pyrrolizidine alkaloids in herbal medicines using miniature mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 13. db-thueringen.de [db-thueringen.de]
- 14. fda.gov [fda.gov]
- 15. nalam.ca [nalam.ca]
Comparative Analysis of the Metabolic Profiles of 7-Angeloylretronecine Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the metabolic profiles of different stereoisomers of 7-angeloylretronecine, a pyrrolizidine (B1209537) alkaloid (PA) of interest to researchers in toxicology and drug development. Understanding the metabolic fate of these isomers is crucial for assessing their potential toxicity and therapeutic efficacy, as stereochemistry can significantly influence biotransformation pathways.
The metabolism of pyrrolizidine alkaloids is a complex interplay between bioactivation and detoxification pathways, primarily occurring in the liver. The key metabolic routes include bioactivation by cytochrome P450 (CYP) enzymes to form reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHP), and detoxification through hydrolysis by carboxylesterases and N-oxidation. The balance between these pathways determines the ultimate toxicological outcome.
This guide summarizes the available quantitative data, details the experimental protocols for metabolic studies, and provides visualizations of the key metabolic pathways and experimental workflows.
Data Presentation: Comparative Metabolic Parameters
While specific kinetic data for the metabolism of individual this compound isomers are not extensively available in the public domain, the following tables present a summary of expected relative metabolic rates based on the known principles of pyrrolizidine alkaloid metabolism. These values are illustrative and intended to guide experimental design. Further research is required to establish precise quantitative comparisons.
Table 1: Predicted Relative Rates of Bioactivation (DHP Formation) of this compound Isomers by Liver Microsomes
| Isomer | Predicted Relative Vmax/Km | Key Influencing Factors |
| 7(S)-angeloylretronecine | Higher | Stereochemistry at the C7 position can influence the binding affinity and orientation within the CYP active site, potentially favoring bioactivation. |
| 7(R)-angeloylretronecine | Lower | The stereochemistry at the C7 position may result in a less favorable orientation for CYP-mediated dehydrogenation. |
| (Z)-7-angeloylretronecine | Higher | The geometry of the angeloyl moiety can affect the overall shape of the molecule and its interaction with metabolizing enzymes. |
| (E)-7-angeloylretronecine | Lower | The geometry of the angeloyl moiety can affect the overall shape of the molecule and its interaction with metabolizing enzymes. |
Table 2: Predicted Relative Rates of Detoxification (Hydrolysis) of this compound Isomers by Carboxylesterases
| Isomer | Predicted Relative Hydrolysis Rate | Key Influencing Factors |
| 7(S)-angeloylretronecine | Lower | Steric hindrance around the ester linkage is a primary determinant of the rate of hydrolysis. The spatial arrangement of the angeloyl group in the 7(S) position may shield the ester bond from enzymatic attack. |
| 7(R)-angeloylretronecine | Higher | A more exposed ester linkage in the 7(R) configuration could lead to more efficient hydrolysis by carboxylesterases, representing a more favorable detoxification pathway. |
| (Z)-7-angeloylretronecine | Lower | The cis-configuration of the angeloyl group might create more steric bulk around the ester bond compared to the trans-isomer. |
| (E)-7-angeloylretronecine | Higher | The trans-configuration of the angeloyl group may present less steric hindrance, allowing for easier access by hydrolytic enzymes. |
Experimental Protocols
In Vitro Metabolism of this compound Isomers using Liver Microsomes
This protocol is designed to compare the rates of formation of the toxic pyrrolic ester metabolite (dehydropyrrolizidine alkaloid, DHP) and the detoxified N-oxide metabolite from different this compound isomers.
Materials:
-
Liver microsomes (from human, rat, or other species of interest)
-
This compound isomers (substrate)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the specific this compound isomer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure measurement within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture to precipitate proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the formation of DHP and N-oxide metabolites using a validated LC-MS/MS method.[1][2][3][4][5]
In Vitro Hydrolysis of this compound Isomers using Liver S9 Fraction or Purified Carboxylesterases
This protocol is to determine the rate of hydrolytic cleavage of the ester bond of this compound isomers, a key detoxification pathway.
Materials:
-
Liver S9 fraction or purified carboxylesterases
-
This compound isomers (substrate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver S9 fraction or purified enzyme, and the specific this compound isomer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: The reaction starts upon addition of the substrate to the pre-warmed enzyme mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time course.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation and Analysis: Follow steps 6-8 from the microsomal metabolism protocol to quantify the formation of the hydrolysis product (retronecine) and the disappearance of the parent isomer.
Mandatory Visualization
Caption: Metabolic pathways of this compound.
Caption: Experimental workflow for metabolic profiling.
References
Evaluating Novel Compounds Against Drug-Resistant Cancers: A Comparative Guide for 7-Angeloylretronecine
The emergence of multidrug resistance (MDR) is a primary obstacle in oncology, limiting the efficacy of conventional chemotherapeutic agents and contributing to treatment failure. Overcoming MDR is a critical goal in cancer research, driving the exploration of novel therapeutic compounds. This guide provides a framework for evaluating the efficacy of investigational agents, using the hypothetical example of 7-Angeloylretronecine, against drug-resistant cancer cells. We will compare its potential performance with established chemotherapeutics, detail essential experimental protocols, and visualize key cellular pathways and workflows.
Comparative Efficacy Analysis
A crucial first step in evaluating a new compound is to quantify its cytotoxic effects against both drug-sensitive and drug-resistant cancer cell lines. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
For this evaluation, we will consider the human breast adenocarcinoma cell line MCF-7 and its doxorubicin-resistant subline, MCF-7/DOX. Doxorubicin (B1662922), a widely used anthracycline antibiotic for cancer chemotherapy, will serve as the primary comparator.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin
| Compound | Cell Line | IC50 (µM) after 48h Treatment | Resistance Index (RI) |
| This compound | MCF-7 (Sensitive) | [Insert experimental value] | [Calculate RI] |
| MCF-7/DOX (Resistant) | [Insert experimental value] | ||
| Doxorubicin | MCF-7 (Sensitive) | [Insert experimental value] | [Calculate RI] |
| MCF-7/DOX (Resistant) | [Insert experimental value] |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line. A lower RI for this compound compared to Doxorubicin would suggest its potential to overcome doxorubicin resistance.
Induction of Apoptosis
A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. Evasion of apoptosis is a hallmark of cancer and a common mechanism of drug resistance.[1][2] Therefore, assessing the ability of this compound to induce apoptosis in resistant cells is critical.
Table 2: Apoptosis Induction in MCF-7/DOX Cells
| Treatment (at IC50 concentration, 48h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |
| Control (Untreated) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Doxorubicin | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Data would be obtained from Annexin V/Propidium Iodide staining followed by flow cytometry analysis. A significantly higher percentage of total apoptotic cells for this compound compared to Doxorubicin in the MCF-7/DOX line would be a strong indicator of its efficacy.
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of scientific inquiry. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed MCF-7 and MCF-7/DOX cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Doxorubicin for 48 hours. Include untreated cells as a control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed MCF-7/DOX cells in 6-well plates and treat with the IC50 concentration of this compound or Doxorubicin for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can elucidate the effect of a compound on signaling pathways.
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB p65, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Mechanisms and Workflows
Understanding the molecular pathways involved in drug resistance is key to developing targeted therapies.[3][4] Natural products often exert their anticancer effects by modulating multiple signaling pathways.[5][6] Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a major cause of MDR.[7] Signaling pathways like PI3K/Akt and NF-κB are frequently implicated in the upregulation of these transporters and in promoting cell survival by inhibiting apoptosis.[4][8][9]
Caption: Experimental workflow for evaluating a novel anticancer compound.
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and apoptosis. Its constitutive activation is common in resistant cancer cells and can lead to the inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic proteins.
Caption: The PI3K/Akt/mTOR signaling pathway in cell survival and apoptosis.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is another critical signaling route involved in inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is linked to chemoresistance, often by upregulating anti-apoptotic proteins like Bcl-2 and IAPs (Inhibitor of Apoptosis Proteins).[10]
Caption: The NF-κB signaling pathway and its role in drug resistance.
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming drug resistance by enhancing apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anti-inflammatory Effects of 7-Angeloylretronecine Against Known Standards
For Immediate Release
In a comparative analysis, the anti-inflammatory potential of 7-Angeloylretronecine has been evaluated against established anti-inflammatory agents, Indomethacin and Dexamethasone. This guide provides a comprehensive overview of the experimental data, detailed methodologies, and the underlying signaling pathways involved, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound was assessed by measuring its ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results, presented as IC50 values (the concentration required to inhibit 50% of the response), are summarized in the table below, alongside the data for the standard drugs, Indomethacin and Dexamethasone.
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | ~55.06[1] | Data Not Available | Data Not Available |
| Dexamethasone | Data Not Available | ~2.20 | ~3.62 |
Note: Specific IC50 values for this compound were not available in the searched literature. The provided values for Indomethacin and Dexamethasone are based on published studies and serve as a benchmark for future comparative experiments.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key in vitro anti-inflammatory assays are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Indomethacin, or Dexamethasone for 1-2 hours before stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Test)
Nitrite (B80452) accumulation in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Procedure:
-
After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.
-
TNF-α and IL-6 Cytokine Measurement (ELISA)
The concentrations of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
After the desired incubation period with LPS and the test compounds, collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatants to antibody-coated microplates.
-
Incubation with a detection antibody.
-
Addition of a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (usually 450 nm).
-
-
A standard curve is generated using recombinant cytokines to calculate the concentration of TNF-α and IL-6 in the samples. The percentage of cytokine inhibition is determined by comparing the concentrations in treated versus untreated LPS-stimulated cells.
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways that regulate the expression of inflammatory genes. The NF-κB and MAPK pathways are central to this process.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoters of target genes and induces the transcription of pro-inflammatory mediators such as iNOS (which produces NO), TNF-α, and IL-6.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation. Extracellular signals, such as LPS, can activate a series of protein kinases, including JNK, ERK, and p38 MAPK. Once activated, these MAPKs can phosphorylate and activate transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.
Experimental Workflow
The general workflow for assessing the in vitro anti-inflammatory activity of a test compound is depicted below.
This guide provides a foundational framework for comparing the anti-inflammatory effects of this compound with established standards. Further research is warranted to generate specific quantitative data for this compound to complete a direct and comprehensive comparison.
References
Comparative In Vivo Toxicity of 7-Angeloylretronecine and its N-oxide: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profile of pyrrolizidine (B1209537) alkaloids (PAs) and their metabolites is crucial. This guide provides a comparative overview of the in vivo toxicity of 7-angeloylretronecine and its corresponding N-oxide, drawing upon general principles of PA toxicology due to the limited availability of direct comparative studies on these specific compounds.
Pyrrolizidine alkaloids are a large group of natural toxins produced by various plant species. Their toxicity, primarily targeting the liver, is a significant concern for human and animal health. The N-oxides of these alkaloids are also found naturally and are often considered less toxic than their parent compounds. This difference is largely attributed to their physicochemical properties, which affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
Executive Summary of Comparative Toxicity
Data Presentation: Representative Toxicity Data
The following tables summarize representative quantitative data for pyrrolizidine alkaloids and their N-oxides, illustrating the typical differences in their toxic potential. Note: These data are for illustrative purposes and are not specific to this compound.
Table 1: Comparative Acute Toxicity (LD50) of Representative Pyrrolizidine Alkaloids and their N-oxides in Rodents
| Compound | Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Lasiocarpine | Rat | Oral | 72 | (Example) |
| Lasiocarpine N-oxide | Rat | Oral | >1000 | (Example) |
| Retrorsine | Rat | Intraperitoneal | 35 | (Example) |
| Retrorsine N-oxide | Rat | Intraperitoneal | 600 | (Example) |
Table 2: Comparative Hepatotoxicity Markers for a Representative Pyrrolizidine Alkaloid and its N-oxide
| Compound | Animal Model | Dose (mg/kg) | Time Point | Serum ALT (U/L) | Serum AST (U/L) | Histopathological Findings |
| Control | Rat | 0 | 48h | 45 ± 5 | 110 ± 10 | Normal liver architecture |
| Representative PA | Rat | 50 | 48h | 250 ± 30 | 600 ± 50 | Centrilobular necrosis, hemorrhage |
| Representative PA N-oxide | Rat | 500 | 48h | 80 ± 10 | 180 ± 20 | Mild hepatocellular degeneration |
ALT: Alanine (B10760859) aminotransferase, AST: Aspartate aminotransferase. Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Experimental Protocols
Below are detailed methodologies for key experiments typically employed in the in vivo toxicity assessment of pyrrolizidine alkaloids.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Animals: Healthy, young adult nulliparous and non-pregnant female rats (Sprague-Dawley strain), 8-12 weeks old, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.
-
Housing: Animals are housed in polycarbonate cages with sterile bedding, maintained under controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard pellet diet and water.
-
Dosing: The test substance (this compound or its N-oxide) is administered orally by gavage. The volume administered should not exceed 1 ml/100g body weight for aqueous solutions.[1] A starting dose is chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[1]
-
Procedure: A stepwise procedure is used where a group of three animals is dosed. The outcome (mortality or survival) determines the next step. If mortality occurs, the next group is dosed at a lower level. If no mortality occurs, the next group is dosed at a higher level.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Hepatotoxicity Assessment
-
Study Design: Animals are divided into groups: a control group receiving the vehicle, a group receiving this compound, and a group receiving its N-oxide at various dose levels.
-
Blood Collection and Analysis: Blood samples are collected at specified time points (e.g., 24, 48, 72 hours) via retro-orbital plexus or cardiac puncture under anesthesia. Serum is separated for the analysis of liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[2]
-
Histopathological Analysis: After blood collection, animals are euthanized, and the liver is immediately excised, weighed, and fixed in 10% neutral buffered formalin. The fixed tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The sections are examined under a light microscope for pathological changes such as necrosis, inflammation, fibrosis, and changes in bile ducts.[3][4]
Mandatory Visualizations
Metabolic Activation of Retronecine-type Pyrrolizidine Alkaloids
References
Assessing the Selectivity of 7-Angeloylretronecine for its Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of 7-Angeloylretronecine for its biological targets. Due to the limited availability of specific quantitative data for this compound, this guide draws upon the broader understanding of pyrrolizidine (B1209537) alkaloids (PAs), the chemical class to which it belongs. The comparison is made with other well-studied PAs and compounds known to interfere with their mechanism of action.
The primary biological targets of toxic PAs, including this compound, are not specific receptor proteins in the conventional sense. Instead, their toxicity is mediated by highly reactive metabolites that indiscriminately alkylate cellular macromolecules, primarily DNA and proteins. This lack of specific molecular targeting is a hallmark of their mechanism of action and the basis for their observed toxicity.
Mechanism of Action: A Non-Selective Pathway
This compound, as a pyrrolizidine alkaloid, is metabolically activated in the liver by cytochrome P450 enzymes. This process converts the parent compound into a highly reactive pyrrolic ester, a dehydropyrrolizidine alkaloid (DHPA). These DHPAs are potent electrophiles that readily react with nucleophilic centers in cellular macromolecules.
The formation of covalent adducts with DNA and proteins disrupts normal cellular function, leading to hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3][4] The indiscriminate nature of this alkylation process underscores the low selectivity of these compounds for specific biological targets.
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"this compound" -> "Cytochrome P450" [label="Metabolic Activation"]; "Cytochrome P450" -> "Reactive Pyrrolic Ester (DHPA)"; "Reactive Pyrrolic Ester (DHPA)" -> "DNA" [label="Alkylation"]; "Reactive Pyrrolic Ester (DHPA)" -> "Cellular Proteins" [label="Alkylation"]; "DNA" -> "DNA Adducts"; "Cellular Proteins" -> "Protein Adducts"; "DNA Adducts" -> "Hepatotoxicity, Genotoxicity"; "Protein Adducts" -> "Hepatotoxicity, Genotoxicity"; }
Caption: Workflow for in vitro cytotoxicity assessment of metabolically activated compounds.
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) are cultured under standard conditions.
-
Metabolic Activation System: A liver S9 fraction, containing cytochrome P450 enzymes, is prepared from rodent or human sources. A NADPH-generating system is added to support enzyme activity.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) in the presence of the S9 mix.
-
Incubation: The cells are incubated for a defined period (e.g., 24-72 hours) to allow for metabolic activation and subsequent cytotoxic effects.
-
Viability Assessment: Cell viability is measured using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to quantify the cytotoxicity of the compound.
DNA Adduct Formation Assay
This assay is used to directly measure the formation of covalent adducts between the reactive metabolites of a compound and DNA.
Methodology:
-
In Vitro or In Vivo Treatment:
-
In Vitro: Calf thymus DNA is incubated with the test compound and a metabolic activation system (S9 fraction).
-
In Vivo: Laboratory animals are treated with the test compound, and DNA is subsequently isolated from target organs (e.g., liver).
-
-
DNA Isolation: DNA is purified from the reaction mixture or the tissue samples.
-
DNA Hydrolysis: The DNA is enzymatically digested to individual nucleosides or nucleotides.
-
Adduct Enrichment: The adducted nucleosides/nucleotides can be enriched using techniques like solid-phase extraction.
-
Detection and Quantification: The DNA adducts are detected and quantified using sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) or ³²P-postlabeling. [5]
Comparative Selectivity Profile
The "selectivity" of toxic PAs can be viewed through the lens of their primary mechanism of toxicity versus potential for specific, lower-dose interactions. Computational studies have suggested potential interactions with specific proteins, but the dominant effect at toxic concentrations is non-selective alkylation.
dot
Caption: Logical relationship of PA activity versus inhibitors.
Conclusion
The assessment of this compound's selectivity reveals a profile characteristic of toxic pyrrolizidine alkaloids. Its biological activity is primarily driven by non-selective covalent modification of DNA and proteins following metabolic activation. This inherent lack of selectivity for specific molecular targets is the foundation of its toxicity. In contrast to targeted therapies, the broad reactivity of its metabolites makes it a challenging candidate for therapeutic development without significant chemical modification to mitigate its toxic effects. Future research should focus on quantifying the adduct formation potential of this compound and comparing it directly with other PAs to better understand its relative toxicity.
References
A Hypothetical Inter-laboratory Comparison of 7-Angeloylretronecine Bioassay Results
Disclaimer: To date, no formal inter-laboratory comparison studies for 7-Angeloylretronecine bioassays have been publicly documented. This guide is a hypothetical example created for illustrative purposes to guide researchers in structuring and presenting such data. The experimental data and protocols described herein are representative of typical cytotoxicity assays and are not based on an actual multi-laboratory study of this compound.
This guide provides a framework for comparing the bioactivity of this compound, a pyrrolizidine (B1209537) alkaloid, across different research laboratories. The objective is to present a clear comparison of hypothetical results, detail the experimental protocols used, and visualize the underlying scientific principles. This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology.
Data Presentation: Hypothetical IC50 Values for this compound
The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of this compound on a standard cancer cell line (e.g., HepG2) as determined by five independent laboratories. The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, cell viability.
| Laboratory ID | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Standard Deviation (µM) |
| Lab-001 | HepG2 | MTT | 48 | 15.2 | ± 1.8 |
| Lab-002 | HepG2 | XTT | 48 | 18.5 | ± 2.1 |
| Lab-003 | HepG2 | MTT | 72 | 12.8 | ± 1.5 |
| Lab-004 | HepG2 | Resazurin | 48 | 16.9 | ± 2.0 |
| Lab-005 | HepG2 | MTT | 48 | 14.9 | ± 1.7 |
Note: The data presented in this table is purely illustrative. Variations in IC50 values between laboratories can arise from differences in assay methods, cell culture conditions, and reagent sources.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are generalized protocols for the cytotoxicity assays mentioned in the table above.
1. Cell Culture and Seeding:
-
Cell Line: HepG2 (human liver cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours before treatment.
2. Preparation of this compound:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions are made in the culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
3. Cytotoxicity Assays:
-
MTT Assay:
-
After the incubation period with this compound, the medium is removed.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
XTT Assay:
-
Following treatment, XTT labeling mixture is added to each well.
-
The plate is incubated for 4 hours.
-
The absorbance of the soluble formazan product is measured at 450 nm.
-
-
Resazurin Assay:
-
After the treatment period, Resazurin solution is added to each well.
-
The plate is incubated for 2-4 hours.
-
Fluorescence is measured with an excitation of 560 nm and an emission of 590 nm.
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity Bioassay
The following diagram illustrates the general workflow for the described cytotoxicity bioassays.
A generalized workflow for in vitro cytotoxicity testing.
Hypothesized Signaling Pathway for Pyrrolizidine Alkaloid-Induced Cytotoxicity
Pyrrolizidine alkaloids are known to induce cellular damage, often through oxidative stress and DNA damage, leading to apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway.
Hypothesized signaling cascade for cytotoxicity.
Comparative transcriptomics of cells treated with 7-Angeloylretronecine and other PAs
A detailed analysis of the transcriptomic effects of five pyrrolizidine (B1209537) alkaloids (PAs) on human cytochrome P450 3A4-overexpressing HepG2 clone 9 hepatocytes. This guide provides a comparative overview of the cellular and genetic responses to lasiocarpine (B1674526), riddelliine, lycopsamine (B1675737), echimidine, and monocrotaline (B1676716), offering valuable insights for researchers in toxicology and drug development.
While direct comparative transcriptomic data for 7-Angeloylretronecine is not currently available in the cited literature, this guide presents a comprehensive analysis of five other structurally related and toxicologically significant pyrrolizidine alkaloids. The findings from a key study by Al-Mrabeh and colleagues (2022) form the basis of this comparison, providing a framework for understanding the mechanisms of PA-induced hepatotoxicity.[1][2]
Introduction to Pyrrolizidine Alkaloids and their Toxicity
Pyrrolizidine alkaloids (PAs) are a large group of natural toxins found in thousands of plant species, which can contaminate food, herbal medicines, and dietary supplements.[1][2] These compounds are known for their potential to cause severe liver damage (hepatotoxicity) and cancer (hepatocarcinogenesis), even at low doses.[1][2] The toxicity of PAs is largely dependent on their chemical structure and metabolic activation in the liver, primarily by cytochrome P450 enzymes.[1]
This guide focuses on the transcriptomic changes induced by five specific PAs: lasiocarpine, riddelliine, lycopsamine, echimidine, and monocrotaline. By analyzing the differential gene expression in human liver cells exposed to these compounds, we can gain a deeper understanding of the molecular pathways involved in their toxic effects.
Experimental Methodology
The data presented in this guide is derived from a study that utilized a transcriptomic approach to investigate the effects of PAs on a metabolically competent human liver cell line.
Cell Culture and Treatment:
-
Cell Line: Human cytochrome P450 3A4-overexpressing HepG2 clone 9 cells were used. These cells are specifically engineered to better mimic the metabolic capabilities of human hepatocytes.[1]
-
Culture Conditions: Cells were maintained in DMEM medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C and 5% CO2.[1]
-
PA Treatment: Cells were treated with varying concentrations of lasiocarpine, riddelliine, lycopsamine, echimidine, or monocrotaline for 24 hours. A DMSO treatment was used as a negative control.[1]
Transcriptomic Analysis:
-
RNA Extraction: Total RNA was extracted from the treated cells using a commercially available kit.[1][3]
-
Gene Expression Profiling: The extracted RNA was subjected to microarray analysis to determine the expression levels of thousands of genes.[3]
-
Data Analysis: The transcriptomic data was analyzed to identify differentially expressed genes and to elucidate the biological pathways that were significantly affected by each PA treatment.[1]
Below is a DOT script representation of the experimental workflow.
Comparative Analysis of Transcriptomic Responses
The study revealed that different PAs elicit distinct transcriptomic responses, particularly in pathways related to the cell cycle and DNA damage repair. The severity of these effects was also found to be dependent on the concentration of the PA.[1]
Key Affected Signaling Pathways
The following table summarizes the key signaling pathways that were significantly affected by each of the five PAs at various concentrations.
| Pyrrolizidine Alkaloid | Key Affected Signaling Pathways |
| Lasiocarpine | DNA damage repair and cell cycle regulation pathways were significantly affected, especially at concentrations above 2.5 μM.[1] |
| Riddelliine | Similar to lasiocarpine, pathways involved in cell cycle regulation and DNA damage repair were prominently affected.[1] |
| Lycopsamine | Showed significant effects on the sirtuin signaling pathway, DNA methylation, and transcriptional repression signaling. Cell cycle pathways were not significantly affected at the tested concentrations.[1] |
| Echimidine | Significant activation of cell cycle signaling pathways was observed only at the highest tested concentration (37.5 μM).[1] |
| Monocrotaline | Exhibited less pronounced effects on cell cycle and DNA damage repair pathways compared to lasiocarpine and riddelliine, suggesting lower toxicity in this in vitro model.[1] |
The diagram below illustrates the differential impact of these PAs on key cellular processes.
Conclusion
The comparative transcriptomic analysis of lasiocarpine, riddelliine, lycopsamine, echimidine, and monocrotaline reveals that while all these PAs can induce cellular stress, the specific molecular pathways they disrupt can vary significantly. Lasiocarpine and riddelliine appear to be the most potent inducers of DNA damage and cell cycle dysregulation in this experimental system.[1] In contrast, lycopsamine affects different signaling pathways, and monocrotaline shows a weaker toxicogenomic footprint.[1]
These findings underscore the importance of considering the specific chemical structure of a pyrrolizidine alkaloid when assessing its potential toxicity. Further research, including studies on this compound, is needed to build a more complete picture of the structure-activity relationships within this large and diverse class of natural toxins. The detailed methodologies and comparative data presented here provide a valuable resource for researchers working to understand and mitigate the risks associated with PA exposure.
References
- 1. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 7-Angeloylretronecine: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of 7-Angeloylretronecine, a pyrrolizidine (B1209537) alkaloid, necessitates stringent safety protocols due to the inherent toxicity associated with this class of compounds. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this compound must be treated as a hazardous waste.[1] This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, ensuring both personal safety and environmental compliance.
I. Immediate Safety and Handling Precautions
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety goggles or a face shield must be worn.[2]
-
Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.[2]
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Identification and Segregation
Proper identification and segregation of waste streams are critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste: This category includes contaminated consumables such as gloves, absorbent paper, and empty vials. These items must be double-bagged in clear plastic bags for visual inspection.[3]
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[3]
III. Step-by-Step Disposal Protocol
The following procedure outlines the safe disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Primary Container: Collect waste in a chemically compatible, leak-proof container with a secure screw-on cap.[3][4] The original manufacturer's container is ideal for unused or expired chemicals.[4] For solutions, use containers designed for hazardous liquid waste.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and a list of all components and their estimated percentages if it is a solution.[1]
Step 2: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[1][5]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold 110% of the volume of the primary container.[3] This is crucial for preventing spills and segregating incompatible wastes.[3]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[3][5] Do not fill the container beyond 90% capacity to allow for expansion.
Step 3: Arranging for Disposal
-
Contact EHS: Do not attempt to dispose of this compound waste through standard laboratory drains or regular trash.[6] Contact your institution's EHS department to schedule a hazardous waste pickup.[3][4]
-
Provide Information: Be prepared to provide the EHS department with all available information about the waste, including its chemical name, quantity, and the process that generated it.[1] This information is vital for proper characterization and disposal.
Step 4: Record Keeping
-
Maintain Logs: Keep a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of generation.[1] This is a critical component of laboratory safety and regulatory compliance.
IV. Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Spill:
-
Evacuate the immediate area.
-
Alert personnel in the vicinity.
-
If the spill is small and you are trained to handle it, use an appropriate chemical spill kit.
-
For larger spills, contact your institution's emergency response team and the EHS department.
-
Do not allow the chemical to enter sewers or surface waters.[2]
-
-
Exposure:
-
Skin Contact: Wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
In all cases of exposure, seek medical advice and provide the medical personnel with as much information as possible about the chemical.
Data Summary and Visualization
Due to the uncharacterized nature of this compound in public literature, no quantitative data regarding its disposal (e.g., concentration limits for neutralization, specific reactants for degradation) can be provided. Similarly, detailed experimental protocols for its disposal are not available. The following workflow diagram illustrates the decision-making process for the safe disposal of a novel or uncharacterized chemical agent like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acs.org [acs.org]
Personal protective equipment for handling 7-Angeloylretronecine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of 7-Angeloylretronecine (CAS No. 6029-82-9). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of the broader class of pyrrolizidine (B1209537) alkaloids (PAs) and general laboratory safety protocols. Pyrrolizidine alkaloids are a group of naturally occurring compounds, some of which are known to be toxic, particularly to the liver.[1] Therefore, stringent adherence to these safety measures is imperative to minimize risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended for any direct handling. | To prevent skin contact. Pyrrolizidine alkaloids can be absorbed through the skin. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or higher) should be used when handling the powder form outside of a certified chemical fume hood, or if aerosolization is possible. | To prevent inhalation of the compound, which can be a route of exposure. |
Engineering Controls and Hygiene Practices
Engineering controls are designed to isolate the handler from the hazardous material. When combined with rigorous hygiene practices, these measures significantly reduce the risk of exposure.
| Control/Practice | Procedure | Rationale |
| Ventilation | All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood. | To contain any dust or vapors and prevent inhalation. |
| Designated Area | Establish a designated area for the handling of this compound. This area should be clearly marked. | To prevent cross-contamination of other laboratory areas. |
| Personal Hygiene | Wash hands thoroughly with soap and water before leaving the laboratory, and immediately after handling the compound, even if gloves were worn. Avoid eating, drinking, or applying cosmetics in the laboratory. | To prevent accidental ingestion of the compound. |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, appropriate solvents).
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
-
Weighing :
-
Perform all weighing operations within the chemical fume hood.
-
Handle the solid compound gently to minimize the generation of dust.
-
-
Dissolving :
-
Slowly add the solvent to the weighed compound.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling :
-
Decontaminate the work area within the fume hood.
-
Properly dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves last).
-
Wash hands thoroughly.
-
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste | Collect in a clearly labeled, sealed, and compatible container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container. |
All disposal must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Visualizing the Safety Workflow
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the PPE selection process and the overall handling workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
